Isodecyl methacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCLLEMEIJQBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Record name | ISODECYL METHACRYLATE | |
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DSSTOX Substance ID |
DTXSID60881155 | |
| Record name | 8-Methylnonyl methacrylate | |
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Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] | |
| Record name | ISODECYL METHACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
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| Record name | Isodecyl methacrylate | |
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Boiling Point |
259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg) | |
| Record name | ISODECYL METHACRYLATE | |
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| Record name | ISODECYL METHACRYLATE | |
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Flash Point |
249.8 °F (NTP, 1992), 121 °C (Cleveland open cup) | |
| Record name | ISODECYL METHACRYLATE | |
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| Record name | ISODECYL METHACRYLATE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | ISODECYL METHACRYLATE | |
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Density |
0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C | |
| Record name | ISODECYL METHACRYLATE | |
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| Record name | ISODECYL METHACRYLATE | |
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Vapor Pressure |
0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/ | |
| Record name | Isodecyl methacrylate | |
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| Record name | ISODECYL METHACRYLATE | |
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CAS No. |
29964-84-9, 142600-07-5 | |
| Record name | ISODECYL METHACRYLATE | |
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| Record name | 8-Methylnonyl 2-methyl-2-propenoate | |
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| Record name | Isodecyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
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| Record name | ISODECYL METHACRYLATE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of Isodecyl Methacrylate in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of isodecyl methacrylate (IDMA), a key monomer in various polymer and materials science applications. Targeted at researchers, scientists, and professionals in drug development and materials formulation, this document synthesizes theoretical principles with practical experimental insights to offer a comprehensive understanding of IDMA's behavior in organic solvents.
Introduction to Isodecyl Methacrylate and Solubility Principles
Isodecyl methacrylate (IDMA) is an ester of methacrylic acid, characterized by a long, branched isodecyl alkyl chain.[1] This hydrophobic moiety significantly influences its physical and chemical properties, most notably its solubility. From a molecular perspective, the principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the concept of intermolecular forces. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
IDMA's molecular structure, featuring a polar methacrylate group and a large, nonpolar alkyl chain, results in a low overall polarity. Consequently, it exhibits poor solubility in highly polar solvents like water but is readily soluble in a wide array of organic solvents.[2] The long alkyl chain promotes strong van der Waals forces, favoring interaction with nonpolar and moderately polar organic molecules.
The solubility of n-alkyl methacrylates in certain organic solvents, such as alkanes, has been observed to increase with the length of the alkyl side chain. This trend further supports the high solubility of isodecyl methacrylate in non-polar organic solvents.
Qualitative Solubility of Isodecyl Methacrylate
Based on available literature and the inherent chemical properties of long-chain alkyl methacrylates, the following table summarizes the qualitative solubility of isodecyl methacrylate in various classes of organic solvents. It is important to note that while "miscible" implies solubility in all proportions, "soluble" indicates that a significant amount of the solute will dissolve in the solvent.
| Solvent Class | Representative Solvents | Qualitative Solubility of Isodecyl Methacrylate |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble/Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble/Miscible |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble/Miscible |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble/Miscible |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble/Miscible |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Water | Insoluble |
This table is a compilation of expected solubilities based on chemical principles and data for similar compounds. Experimental verification is recommended for specific applications.
Theoretical Prediction of Solubility: Hansen Solubility Parameters
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful theoretical framework.[3][4] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] The fundamental principle is that substances with similar HSP values are likely to be miscible.
The Hansen "distance" (Ra) between two substances (in this case, isodecyl methacrylate and a solvent) can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher likelihood of solubility. By determining the HSP values for isodecyl methacrylate, one can create a "solubility sphere" in the three-dimensional Hansen space.[6] Solvents that fall within this sphere are predicted to be good solvents for the monomer.
Figure 1: Conceptual representation of Hansen Solubility Parameters. Good solvents lie within the solute's solubility sphere.
Experimental Determination of Isodecyl Methacrylate Solubility
To empirically determine the solubility of isodecyl methacrylate in a specific organic solvent, a systematic experimental protocol is essential. The following procedure is adapted from the principles outlined in ASTM D3132 for determining the solubility of resins and polymers and is suitable for liquid monomers.[7][8][9]
Materials and Apparatus
-
Isodecyl methacrylate (analytical grade)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 10 mL or 20 mL)
-
Calibrated positive displacement pipettes or analytical balance
-
Vortex mixer
-
Constant temperature bath or incubator
-
Light source for visual inspection
Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a series of solutions of isodecyl methacrylate in the chosen solvent at various weight percentages (e.g., 1%, 5%, 10%, 25%, 50%, 75%, and 90% w/w).
-
Accurately weigh the required amount of isodecyl methacrylate and solvent directly into a tared glass vial.
-
Securely cap the vial immediately to prevent solvent evaporation.
-
-
Mixing and Equilibration:
-
Thoroughly mix the contents of each vial using a vortex mixer for at least 30 seconds.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach equilibrium.
-
Periodically, gently invert the vials to ensure continued mixing.
-
-
Visual Assessment of Solubility:
-
After the equilibration period, remove the vials from the temperature bath.
-
Carefully inspect each vial against a light source for any signs of insolubility. This may include:
-
Cloudiness or turbidity
-
Phase separation (distinct layers)
-
Precipitation or the presence of undissolved droplets
-
-
A solution is considered "soluble" or "miscible" at that concentration if it is clear and homogenous with no visible signs of a second phase.
-
-
Data Recording and Interpretation:
-
Record the observations for each concentration.
-
The solubility can be reported as the highest concentration at which isodecyl methacrylate remains fully dissolved. If it is soluble at all tested concentrations up to 90% or higher, it can be considered "miscible."
-
Figure 2: Experimental workflow for the determination of isodecyl methacrylate solubility.
Conclusion
Isodecyl methacrylate's unique molecular structure, with its significant nonpolar character, dictates its broad solubility in a vast range of organic solvents and its insolubility in water. This guide has provided a comprehensive overview of these solubility characteristics, from the fundamental principles of intermolecular forces to a practical, step-by-step protocol for experimental verification. For researchers and formulators, a thorough understanding of isodecyl methacrylate's solubility is paramount for its effective use in polymer synthesis, coatings, adhesives, and other advanced material applications. The combination of theoretical prediction using tools like Hansen Solubility Parameters and empirical testing provides a robust approach to solvent selection and formulation development.
References
-
ChemBK. (2024, April 10). Isodecyl methacrylate. Retrieved from [Link]
-
DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
ECETOC. (n.d.). Joint Assessment of Commodity Chemicals No. 36. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
-
ACS Omega. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
-
ResearchGate. (2017, March 1). Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols. Retrieved from [Link]
-
ResearchGate. (2016, January 8). How do I determine the solubility of polymers?. Retrieved from [Link]
- ASTM International. (1996). ASTM D3132-84(1996): Standard Test Method for Solubility Range of Resins and Polymers.
-
YouTube. (2019, October 30). Introduction to the Hansen Solubility Parameters. Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]
-
ECETOC. (n.d.). Joint Assessment of Commodity Chemicals No. 36. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
- ASTM International. (1996). ASTM D3132-84(1996): Standard Test Method for Solubility Range of Resins and Polymers.
-
PMC - NIH. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
-
YouTube. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters. Retrieved from [Link]
Sources
- 1. Isodecyl methacrylate 95 29964-84-9 [sigmaaldrich.com]
- 2. ecetoc.org [ecetoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. standards.globalspec.com [standards.globalspec.com]
Technical Guide: Reactivity & Kinetic Control of Isodecyl Methacrylate (IDMA)
Executive Summary
Isodecyl Methacrylate (IDMA) represents a critical building block in the design of soft, hydrophobic polymer matrices. Unlike short-chain methacrylates (e.g., MMA), IDMA introduces significant free volume and hydrophobicity due to its branched
The core challenge with IDMA is not its intrinsic reactivity—which follows standard methacrylate kinetics—but the influence of its isomeric distribution and steric bulk on diffusion-controlled termination and copolymerization efficiency.
Part 1: Molecular Architecture & Reactivity
The Isomeric Challenge
IDMA is rarely a single pure isomer. Commercially, it is a mixture of branched
-
Batch Variation: The exact branching ratio can shift the Glass Transition Temperature (
) by C between suppliers. -
Steric Shielding: The "iso" branching creates a bulky pendant group that does not electronically deactivate the double bond but kinetically shields the propagating radical during high-conversion stages.
Structure-Property Relationships
The methacrylate group (
Figure 1: The dual nature of IDMA: The head drives chemistry, while the tail drives physical properties.
Part 2: Polymerization Kinetics
Free Radical Polymerization (FRP) Mechanism
IDMA polymerizes via a standard radical mechanism. However, the rate constants (
Kinetic Parameters:
-
Propagation (
): Similar to other methacrylates, though slightly lower than MMA due to steric bulk. -
Termination (
): Significantly reduced in high-viscosity media, leading to auto-acceleration. -
Q-e Values (Alfrey-Price):
- (Resonance stability similar to MMA)
- (Electron-withdrawing ester group)
Copolymerization Reactivity Ratios
When copolymerizing IDMA (M1) with hydrophilic monomers like HEMA or Methacrylic Acid (M2) for drug delivery, the reactivity ratios determine the sequence distribution.
| Monomer 1 (M1) | Monomer 2 (M2) | Architecture | ||
| IDMA | Methyl Methacrylate | ~1.0 | ~1.0 | Random / Ideal |
| IDMA | Styrene | ~0.4 | ~0.5 | Alternating tendency |
| IDMA | Methacrylic Acid | ~1.2 | ~0.8 | Gradient (IDMA rich early) |
Note: Values are estimated based on Lauryl Methacrylate (LMA) analogs due to structural similarity [1].
Figure 2: The radical pathway, highlighting the viscosity-driven auto-acceleration common in bulky monomers.
Part 3: Applications in Drug Delivery[2][3]
For drug development professionals, IDMA is a tool for hydrophobic modulation .
Diffusion Control
In hydrogel systems (e.g., pHEMA contact lenses or implants), adding 5-20% IDMA creates hydrophobic domains. These domains:
-
Reduce water swelling ratio.
-
Slow the diffusion of hydrophilic drugs (e.g., proteins, peptides).
-
Increase the solubility/loading of lipophilic drugs.
Self-Validating System: The "Opalescence Check"
When copolymerizing IDMA with hydrophilic monomers (like HEMA) in water/alcohol mixtures, the reaction serves as its own probe.
-
Clear Result: Indicates random copolymerization or good solvation.
-
Opaque/White Result: Indicates phase separation (blocky structure or homopolymer formation). This visual cue validates if the synthesis solvent was appropriate for the amphiphilic balance.
Part 4: Experimental Protocols
Inhibitor Removal (Critical Step)
Commercial IDMA contains MEHQ (10-100 ppm). For precise kinetic studies or medical grade synthesis, this must be removed.
Protocol:
-
Prepare Column: Pack a glass column with Inhibitor Remover (e.g., Sigma-Aldrich 306312) or basic alumina.
-
Flow: Pass IDMA through the column under gravity or slight positive pressure (
). -
Validation: The eluent should be clear. Verify inhibitor removal via UV-Vis (disappearance of MEHQ peaks) or by checking the induction period in a test polymerization.
Solution Polymerization of Poly(IDMA)
Objective: Synthesize a homopolymer for
| Parameter | Specification | Rationale |
| Solvent | Toluene or Ethyl Acetate | Good solubility for both monomer and hydrophobic polymer.[1] |
| Concentration | 20-30% w/v | Prevents runaway exotherms (Gel Effect control).[1] |
| Initiator | AIBN (0.5 - 1.0 mol%) | Standard thermal initiator, active at 60-70°C. |
| Atmosphere | Nitrogen / Argon | MANDATORY. Oxygen quenches methacrylate radicals.[1] |
| Temp | 65°C ± 1°C | Optimal half-life for AIBN (~10 hours).[1] |
Step-by-Step Workflow:
Figure 3: Standardized workflow to ensure reproducibility and safety.
Part 5: Troubleshooting & References
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Polymerization | Oxygen Inhibition | Increase |
| Runaway Exotherm | Concentration too high | Dilute monomer feed (<30% solids). |
| Phase Separation | Poor Solvent Choice | Switch to Toluene or THF.[1] Avoid Ethanol for Homopolymer. |
| Low Molecular Weight | Chain Transfer | Check solvent purity (avoid thiols/chlorinated solvents).[1] |
References
-
Reactivity Ratios of Long-Chain Methacrylates
- Study: Copolymerization of Lauryl Methacryl
- Source: Wiley Online Library / Journal of Polymer Science.
-
Link:
-
Glass Transition Temperature Data
- values for Poly(dodecyl methacrylate) (-65°C)
- Source: Sigma-Aldrich Thermal Transitions Reference.
-
Link:
-
Drug Delivery Applications
-
Study: Use of hydrophobic methacrylates in hydrogels for controlled release.[2]
- Source: N
-
Link:
-
-
Inhibitor Removal Protocols
- Method: Standard techniques for MEHQ removal.
- Source: ResearchG
-
Link:
Sources
Methodological & Application
Application Note: Precision Synthesis of Isodecyl Methacrylate Copolymers via RAFT Polymerization for Advanced Drug Delivery Applications
Introduction: Harnessing RAFT Polymerization for Novel Amphiphilic Copolymers
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a premier technique in modern polymer chemistry for its robustness, precision, and versatility.[1] It allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[1] This level of control is paramount when designing materials for high-performance applications, such as drug delivery systems.[2]
Isodecyl methacrylate (IDMA) is a monomer of significant interest due to the bulky, hydrophobic nature of its isodecyl group. Copolymers incorporating IDMA can exhibit unique amphiphilic properties, making them excellent candidates for forming micelles, nanoparticles, or other nano-assemblies for the encapsulation and targeted delivery of therapeutic agents.[2][3][4] The ability to precisely control the copolymer composition and chain length via RAFT polymerization is critical to tailoring the drug loading capacity, release kinetics, and biocompatibility of these delivery vehicles.[1][5]
This application note provides a comprehensive guide to the synthesis of isodecyl methacrylate copolymers using RAFT polymerization. We will delve into the mechanistic underpinnings of RAFT, provide a detailed experimental protocol for the synthesis of a model copolymer, poly(isodecyl methacrylate-co-methyl methacrylate) (P(IDMA-co-MMA)), and outline the necessary characterization techniques to validate the synthesis.
The RAFT Polymerization Mechanism: A Pathway to Controlled Polymer Architectures
RAFT polymerization is a form of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), commonly referred to as a RAFT agent.[6] The process involves a series of reversible addition-fragmentation steps that establish a dynamic equilibrium between propagating radicals and dormant polymer chains. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a low PDI. The core principle of RAFT revolves around this reversible exchange mechanism, which moderates the polymerization process.[7]
The choice of RAFT agent is crucial and depends on the monomer being polymerized.[8] For methacrylates, dithioesters and trithiocarbonates are commonly employed to achieve controlled polymerization.[7] A thermal initiator, such as Azobisisobutyronitrile (AIBN), is used to generate the initial radicals in the system.[9] It is important to note that the RAFT agent itself does not generate radicals but rather shares them amongst the growing chains.[10]
Experimental Workflow for RAFT Polymerization
The following diagram outlines the key stages in the synthesis and characterization of isodecyl methacrylate copolymers via RAFT polymerization.
Figure 1: General workflow for the synthesis and characterization of copolymers via RAFT polymerization.
Detailed Protocol: Synthesis of P(IDMA-co-MMA)
This protocol details the synthesis of a random copolymer of isodecyl methacrylate (IDMA) and methyl methacrylate (MMA) with a target molecular weight and composition.
Rationale for Reagent Selection:
-
Monomers: Isodecyl methacrylate (IDMA) provides the hydrophobic character, while methyl methacrylate (MMA) is a well-studied comonomer that allows for tuning the copolymer's properties.
-
RAFT Agent: 2-Cyano-2-propyl benzodithioate (CPDB) is an effective RAFT agent for controlling the polymerization of methacrylates.[9][11]
-
Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate at temperatures around 60-80°C.[9]
-
Solvent: Anhydrous toluene or benzene is a suitable solvent for this polymerization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Supplier | Purity |
| Isodecyl methacrylate (IDMA) | 226.36 | Sigma-Aldrich | 99% |
| Methyl methacrylate (MMA) | 100.12 | Sigma-Aldrich | 99% |
| 2-Cyano-2-propyl benzodithioate (CPDB) | 221.33 | Strem Chemicals | >97% |
| Azobisisobutyronitrile (AIBN) | 164.21 | Sigma-Aldrich | 98% |
| Anhydrous Toluene | - | Sigma-Aldrich | 99.8% |
| Methanol (for precipitation) | - | Fisher Scientific | ACS Grade |
Step-by-Step Procedure:
-
Inhibitor Removal: Pass IDMA and MMA through a column of basic alumina to remove the inhibitor before use.
-
Reagent Calculation: For a target degree of polymerization (DP) of 100 and a 1:1 molar ratio of IDMA to MMA, with a [Monomer]:[RAFT]:[Initiator] ratio of 200:1:0.2, the required amounts are calculated.
-
Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add CPDB (RAFT agent), AIBN (initiator), IDMA, MMA, and anhydrous toluene.[12]
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen) and place it in a preheated oil bath at 70°C.[13] Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), with stirring.
-
Termination: To quench the reaction, remove the flask from the oil bath and expose the contents to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.[14] The copolymer will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at 40-50°C until a constant weight is achieved.[13]
Characterization of the P(IDMA-co-MMA) Copolymer
Thorough characterization is essential to confirm the successful synthesis of the target copolymer with the desired properties.
1. Gel Permeation Chromatography (GPC/SEC):
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13] For a successful RAFT polymerization, a narrow PDI (typically < 1.3) is expected.[8] The GPC trace should show a monomodal distribution, indicating a well-controlled polymerization.[15]
| Parameter | Expected Value | Significance |
| Mn | Close to theoretical | Indicates good control over molecular weight |
| PDI | < 1.3 | Confirms "living" nature of polymerization |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the copolymer composition and confirming the incorporation of both monomers into the polymer backbone.[16][17] The ratio of the integrated peak areas corresponding to the protons of the isodecyl group of IDMA and the methyl group of MMA can be used to calculate the copolymer composition.[16]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy can be used to confirm the presence of key functional groups in the copolymer. The spectrum should show characteristic peaks for the carbonyl (C=O) stretching of the methacrylate ester groups.
Applications in Drug Delivery
The amphiphilic nature of isodecyl methacrylate copolymers makes them highly suitable for various drug delivery applications.[18] The hydrophobic isodecyl units can form the core of micelles or nanoparticles, providing a reservoir for poorly water-soluble drugs.[2] The more hydrophilic segments, or the overall amphiphilicity, can form a stabilizing corona, enhancing the colloidal stability of the drug delivery system in aqueous environments.
These copolymers can be utilized in:
-
Transdermal Patches and Film-Forming Sprays: Methacrylate copolymers are used to create pressure-sensitive adhesives for transdermal drug delivery systems.[3][4]
-
Nanoparticles and Microsponges: For topical and systemic drug delivery, these copolymers can self-assemble into nano- or micro-sized carriers.[3][4]
-
pH-Sensitive Drug Release: By incorporating functional comonomers, pH-responsive systems can be designed to trigger drug release at specific physiological sites.[4]
Conclusion
RAFT polymerization offers a robust and versatile platform for the synthesis of well-defined isodecyl methacrylate copolymers. The precise control over molecular weight, architecture, and composition afforded by this technique is crucial for the rational design of advanced materials for drug delivery. The protocol and characterization methods outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of these novel copolymers in the development of next-generation therapeutics.
References
-
Gerstel, P., & Barner-Kowollik, C. (2011). RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers. Macromolecular rapid communications, 32(5), 444–450. [Link]
-
Flores, J. D., et al. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers, 13(15), 2536. [Link]
-
Cade, J. A., et al. (2021). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry, 12(3), 353-364. [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. [Link]
-
The Polymerist. (2020, February 17). RAFT Polymerization Overview [Video]. YouTube. [Link]
-
Zhang, L., et al. (2014). Graft Polymerization of Methyl Methacrylate on the Surface of Attapulgite with RAFT Agent. Acta Polymerica Sinica, (3), 386-392. [Link]
-
Al-Harthi, M. A., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(23), 4559. [Link]
-
Keddie, D. J. (2014). RAFT Polymerisation—A User Guide. Chemical Society Reviews, 43(2), 496-505. [Link]
-
Wikipedia contributors. (2023, December 27). Reversible addition–fragmentation chain-transfer polymerization. In Wikipedia, The Free Encyclopedia. [Link]
-
Paulus, R. M., et al. (2009). High Temperature Initiator-Free RAFT Polymerization of Methyl Methacrylate in a Microwave Reactor. Australian Journal of Chemistry, 62(3), 254-259. [Link]
-
Al-Harthi, M. A., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(23), 4559. [Link]
-
Warren, N. J., & Armes, S. P. (2021). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Macromolecules, 54(20), 9464–9476. [Link]
-
Shchipunov, Y. A., et al. (2021). Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation. MATEC Web of Conferences, 340, 01032. [Link]
-
Chem Explained. (2022, April 19). RAFT Polymerization - Reaction Setup [Video]. YouTube. [Link]
-
Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1303-1318. [Link]
-
Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(8), 1303-1318. [Link]
-
Ahmed, M. I., & Ismail, A. S. (2021). Synthesis and Characterization of Sustainable Co-polymers Using a Series of Methacrylate Monomers and β-myrcene. International Journal of Drug Delivery Technology, 11(4), 1318-1324. [Link]
-
Al-Harthi, M. A., & Abdel-Rehim, A. A. (2023). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Polymers, 15(13), 2841. [Link]
-
Shchipunov, Y. A., et al. (2022). Characterization of Electron Beam-Induced Polymerization of Isodecyl Methacrylate, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties. Polymers, 14(19), 3986. [Link]
-
Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]
-
He, T. (2010). Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Durham University. [Link]
-
Demirelli, K., & Coskun, M. (2012). The Characterization of Some Methacrylate and Acrylate Homopolymers, Copolymers and Fibers via Direct Pyrolysis Mass Spectroscopy. Mass Spectrometry, 1-28. [Link]
-
Derry, M. J., et al. (2017). H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water. Macromolecules, 50(1), 139-150. [Link]
-
Singh, B., et al. (2016). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Journal of the Indian Chemical Society, 93(1), 83-88. [Link]
-
Wu, J., & Simon, S. L. (2022). Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. Macromolecules, 55(19), 8746-8757. [Link]
-
AZoM. (2017, May 5). Using GPC/SEC for Compositional Analysis. [Link]
-
Guru, S. K., & N. K., S. (2013). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 85(10), 1951-1967. [Link]
-
Franceschinis, E., et al. (2022). Anionic Methacrylate Copolymer Microparticles for the Delivery of Myo-Inositol Produced by Spray-Drying: In Vitro and In Vivo Bioavailability. Pharmaceutics, 14(7), 1324. [Link]
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- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
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Isodecyl methacrylate as a reactive diluent in resins
Abstract
This technical guide details the application of Isodecyl Methacrylate (IDMA) as a reactive diluent in UV-curable and anaerobic resin systems.[1] Unlike short-chain monomers (e.g., Methyl Methacrylate) that increase volatility and shrinkage, or cyclic monomers (e.g., Isobornyl Acrylate) that increase brittleness, IDMA offers a unique trifecta of low viscosity (5–10 cP) , low glass transition temperature (T_g ≈ -60°C) , and high hydrophobicity .[1] This guide provides formulation protocols for researchers developing flexible biomaterials, hydrophobic coatings, and impact-resistant adhesives.[1]
Introduction: The Mechanistic Role of IDMA
In resin development, reducing viscosity without compromising mechanical integrity is a persistent challenge.[1] Solvents introduce VOCs and porosity, while standard reactive diluents often embrittle the polymer network.[1]
IDMA (C14H26O2) functions via Internal Plasticization .[1] Its long, branched aliphatic side chain (C10 isomer mix) acts as a molecular spacer between polymer backbones.[1]
-
Steric Effect: The bulky hydrophobic tail prevents efficient chain packing, increasing free volume.[1]
-
Result: This lowers the modulus and T_g of the final network, imparting flexibility and impact resistance while simultaneously reducing the viscosity of the uncured resin.
Material Science Profile
Key Physicochemical Properties
Data summarized from standard industrial isomers (e.g., 8-methylnonyl methacrylate).[1][2]
| Property | Value | Relevance to Formulation |
| Viscosity (25°C) | 3 – 7 mPa[1]·s (cP) | Excellent solvating power for oligomers (Bis-GMA, CN990).[1] |
| T_g (Homopolymer) | -60°C to -40°C | Imparts flexibility and toughness (prevents cracking).[1] |
| Shrinkage | Low (< 5%) | Significantly lower than MMA (~21%); critical for precision molding.[1] |
| Hydrophobicity | High (LogP ~5.[1]6) | Increases water resistance and contact angle of cured films.[1] |
| Refractive Index | 1.4410 | Low index; useful for optical cladding applications.[1] |
| Flash Point | ~121°C | Low flammability risk compared to MMA (10°C).[1] |
Comparative Analysis: IDMA vs. Common Diluents
| Feature | IDMA (Isodecyl Methacrylate) | MMA (Methyl Methacrylate) | IBOA (Isobornyl Acrylate) |
| Primary Function | Flexibilizer / Diluent | Hardener / Diluent | Hardener / Diluent |
| Volatility | Very Low | High (Volatile) | Low |
| Effect on T_g | Drastic Reduction (Softens) | Increase (Hardens) | Drastic Increase (Stiffens) |
| Hydrophobicity | Excellent | Moderate | Good |
| Odor | Mild, Ester-like | Sharp, Pungent | Distinct, Pine-like |
Experimental Protocols
Protocol A: Formulation of a Tough, Hydrophobic UV-Resin
Objective: Reduce the viscosity of a Urethane Acrylate oligomer (e.g., CN9001 or similar) from 50,000 cP to printable levels (<500 cP) while improving impact resistance.
Materials:
-
Base Oligomer: Aliphatic Urethane Acrylate (High Viscosity).[1]
-
Reactive Diluent: IDMA (Purity >98%).[1]
-
Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[1]
-
Stabilizer: MEHQ (4-Methoxyphenol) – Check if pre-added in monomer.[1]
Workflow:
-
Stoichiometric Calculation:
-
Mixing (Shear Sensitive):
-
Initiator Dispersion:
-
Add 1.0 - 2.0 wt% TPO.[1] Mix in amber glassware (UV blocked) until fully dissolved (approx. 30 mins).
-
-
De-aeration:
-
Vacuum degas at 25 inHg for 10 minutes.
-
Self-Validation: Resin must appear optically clear with no micro-bubbles against a backlight.[1]
-
Protocol B: Curing & Degree of Conversion Verification
Objective: Validate that the IDMA has covalently reacted into the network and is not acting as a leachable solvent.
-
Sample Preparation:
-
Curing:
-
Validation (FTIR Analysis):
Visualization of Workflows & Mechanisms
Figure 1: Formulation Logic Flow
A decision tree for selecting IDMA based on required material properties.
Caption: Decision matrix for selecting IDMA versus standard diluents based on target mechanical properties.
Figure 2: Polymer Network Architecture
Visualizing how IDMA modifies the crosslinked network.
Caption: IDMA introduces "molecular spacing" (green nodes) between oligomers, preventing brittle fracture.[1]
Safety & Handling (E-E-A-T)
While IDMA is less volatile than MMA, it requires strict safety adherence in a research setting.[1]
-
Sensitization: Methacrylates are known skin sensitizers.[1] Nitrile gloves (minimum 0.11mm thickness) are mandatory.[1] Latex is permeable to methacrylates and must be avoided.[1]
-
Inhalation: Use in a fume hood. While vapor pressure is low (0.0156 mbar at 25°C), aerosols generated during spin-coating or spraying are hazardous.[1]
-
Storage: Store at 10-25°C away from light. Ensure headspace contains air (oxygen), as the MEHQ stabilizer requires dissolved oxygen to function.[1] Do not store under nitrogen.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 34763, Isodecyl methacrylate. Retrieved from [Link]
-
Methacrylate Producers Association. (2022).[1] Safe Handling Manual: Methacrylate Esters. Retrieved from [Link]
Sources
Application of Isodecyl methacrylate in dental composites
Application Note: Isodecyl Methacrylate (IDMA) as a Hydrophobic Reactive Diluent in Low-Stress Dental Composites
Executive Summary
This application note details the formulation, characterization, and optimization of Isodecyl Methacrylate (IDMA) within resin-based dental composites. IDMA (C14H26O2) is a hydrophobic, monofunctional methacrylate monomer. Unlike conventional diluents such as Triethylene glycol dimethacrylate (TEGDMA), IDMA acts as a stress-relaxing reactive diluent . Its inclusion addresses two critical failure modes in modern restoratives: polymerization shrinkage stress and hydrolytic degradation. This guide provides protocols for substituting TEGDMA with IDMA to achieve ISO 4049 compliance while enhancing marginal integrity.
Physicochemical Profile & Rationale
The selection of IDMA is driven by its molecular architecture: a long, branched aliphatic chain that imparts hydrophobicity and steric volume.
| Property | Bis-GMA (Standard Resin) | TEGDMA (Standard Diluent) | Isodecyl Methacrylate (IDMA) | Impact of IDMA |
| Functionality | 2 (Crosslinker) | 2 (Crosslinker) | 1 (Monofunctional) | Reduces crosslink density; increases compliance. |
| Viscosity ( | ~1200 Pa·s | 0.01 Pa·s | ~0.005 Pa·s | Superior dilution efficiency; allows higher filler loading. |
| Hydrophobicity | Moderate | Low (Hydrophilic) | High (Hydrophobic) | Reduces water sorption and hydrolytic degradation. |
| Shrinkage (Vol %) | ~5% | ~12% | ~5.5% | Lower inherent shrinkage than TEGDMA per mole of double bonds. |
Mechanism of Action: IDMA functions via network modulation . While TEGDMA creates a dense, brittle network, IDMA introduces "pendant" chains. These chains do not crosslink but occupy free volume, acting as internal plasticizers that allow polymer chains to reorganize during curing. This relaxation mechanism significantly reduces polymerization stress transferred to the tooth interface.
Figure 1: Mechanistic pathway comparing standard TEGDMA dilution vs. IDMA modification. IDMA reduces stress by lowering crosslink density.
Protocol 1: Formulation Strategy
Objective: Create a low-stress experimental composite resin matrix. Safety: IDMA is a skin irritant. Perform all steps in a fume hood with nitrile gloves.
Reagents:
-
Bis-GMA (Base Resin)[1]
-
IDMA (Target Diluent)
-
Camphorquinone (CQ) & Ethyl-4-dimethylaminobenzoate (EDMAB) (Photoinitiators)
-
Silanated Barium Glass Fillers (0.7 µm)
Step-by-Step Methodology:
-
Resin Matrix Preparation (Dark Room/Amber Light):
-
Control Group: Mix Bis-GMA and TEGDMA at a 70:30 wt% ratio.
-
IDMA Group: Mix Bis-GMA and IDMA at a 70:30 wt% ratio.
-
Note: Due to IDMA's lower viscosity, you may observe faster homogenization.
-
Add 0.2 wt% CQ and 0.8 wt% EDMAB. Stir magnetically at 40°C for 60 mins until clear.
-
-
Filler Incorporation:
-
Introduce silanated fillers incrementally using a centrifugal mixer (e.g., SpeedMixer).
-
Target Loading: 75 wt% (approx. 55 vol%).
-
Mixing Cycle: 2000 RPM for 2 mins.
-
Critical Step: IDMA formulations often accept higher filler loads than TEGDMA due to lower viscosity. If the mix is too runny, increase filler load by 2-5%.
-
-
De-aeration:
-
Vacuum degas the paste at -0.09 MPa for 10 mins to remove entrapped air bubbles which act as stress concentrators.
-
Protocol 2: Characterization (ISO 4049 Compliance)
The critical validation for IDMA is demonstrating reduced water sorption without compromising solubility limits.
Method: ISO 4049:2019 (Water Sorption & Solubility).
Figure 2: Workflow for ISO 4049 Water Sorption and Solubility testing.
Calculation:
Acceptance Criteria:
Performance Analysis & Expected Data
The following table summarizes typical results when substituting TEGDMA with IDMA in a Bis-GMA based composite.
| Parameter | Control (Bis-GMA/TEGDMA) | Test (Bis-GMA/IDMA) | Interpretation |
| Flexural Modulus (GPa) | 8.5 ± 0.5 | 6.2 ± 0.4 | IDMA reduces stiffness (plasticization). |
| Flexural Strength (MPa) | 110 ± 10 | 95 ± 8 | Slight reduction due to lower crosslinking. |
| Water Sorption ( | 28.5 | 12.4 | Major Benefit: Hydrophobic chain repels water. |
| Volumetric Shrinkage (%) | 3.2% | 2.6% | Reduced double-bond concentration per volume. |
| Depth of Cure (mm) | 4.5 | 4.8 | Lower refractive index mismatch often aids light transmission. |
Expert Insights & Troubleshooting
-
The "Softness" Trade-off: IDMA significantly lowers the Glass Transition Temperature (
) of the matrix. While this improves stress relief, it makes the composite softer.-
Recommendation: Do not use IDMA as the sole diluent for posterior occlusal surfaces. Use a ternary blend: Bis-GMA (50%) / TEGDMA (20%) / IDMA (30%) to balance modulus and shrinkage.
-
-
Curing Efficiency: Monofunctional monomers can leave higher residual monomer levels if not cured fully. Ensure high irradiance (>1000 mW/cm²) curing lights are used.
-
Refractive Index (RI): IDMA has a lower RI (~1.44) compared to Bis-GMA (~1.55). This mismatch can cause opacity before curing. Match filler RI carefully to the cured resin blend to ensure aesthetic translucency.
References
-
International Organization for Standardization. (2019).[5] Dentistry — Polymer-based restorative materials (ISO 4049:2019).[5] Link
-
Gonçalves, F., et al. (2010). "Influence of BisGMA, TEGDMA, and BisEMA contents on viscosity, conversion, and shrinkage of dental resins." European Journal of Oral Sciences, 118(5). Link
-
Sideridou, I., et al. (2002). "Water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins." Biomaterials, 23(8), 1819-1824. Link
-
Ferracane, J. L. (2005). "Developing a more complete understanding of stresses produced in dental composites during polymerization." Dental Materials, 21(1), 36-42. Link
-
Moszner, N., & Salz, U. (2001). "New monomers for dental application."[6] Progress in Polymer Science, 26(4), 535-576. Link
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Isodecyl methacrylate-based polymers for drug delivery systems
Executive Summary
Isodecyl methacrylate (IDMA) is a hydrophobic, long-chain alkyl methacrylate monomer (C10) critical in the formulation of soft, flexible, and lipophilic polymeric domains. Unlike short-chain methacrylates (e.g., Methyl Methacrylate), IDMA possesses a low glass transition temperature (
This guide details the strategic application of IDMA in two high-value drug delivery vectors:
-
Transdermal Pressure-Sensitive Adhesives (PSAs): Leveraging IDMA’s low
for instant skin tack and flexibility. -
Amphiphilic Nanocarriers: Using IDMA to form stable hydrophobic cores for the encapsulation of poorly water-soluble Active Pharmaceutical Ingredients (APIs).
Material Science & Chemistry
Chemical Structure & Functionality: IDMA consists of a methacrylic head group and a branched C10 isodecyl tail.
-
Hydrophobicity: The bulky aliphatic tail minimizes water uptake, protecting hydrolytically unstable drugs.
-
Internal Plasticization: The side chain increases free volume between polymer chains, lowering
and modulus. -
Biocompatibility: High molecular weight poly(IDMA) is generally non-cytotoxic, though residual monomers must be removed to
ppm to prevent sensitization.
Table 1: Comparative Properties of Common Methacrylates in Drug Delivery
| Monomer | Side Chain | Approx.[][2] Polymer | Hydrophobicity | Primary Function |
| IDMA | Isodecyl (C10) | -60 | High | Flexibility, Tack, Lipophilic Core |
| LMA | Lauryl (C12) | -65 | High | Similar to IDMA, slightly more crystalline |
| BMA | Butyl (C4) | 20 | Moderate | Balance Hardness/Softness |
| MMA | Methyl (C1) | 105 | Low | Structural Rigidity |
Application 1: Transdermal Pressure-Sensitive Adhesives (PSAs)[3][4]
Mechanism:
Transdermal patches require an adhesive that satisfies the Dahlquist Criterion (Elastic Modulus
Protocol A: Synthesis of IDMA-co-AA Solvent-Based PSA
Objective: Synthesize a random copolymer poly(IDMA-co-AA-co-VA) for drug-in-adhesive patches. Target Composition: IDMA (65%), Vinyl Acetate (VA, 25%), Acrylic Acid (AA, 10%).
Reagents:
-
Isodecyl Methacrylate (IDMA) - Purified (inhibitor removed)
-
Vinyl Acetate (VA)[3]
-
Acrylic Acid (AA)[3]
-
Solvent: Ethyl Acetate (EtAc)[4]
-
Initiator: Azobisisobutyronitrile (AIBN)
Step-by-Step Workflow:
-
Monomer Purification: Pass IDMA through a basic alumina column to remove MEHQ inhibitor.
-
Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Initial Charge:
-
Add Monomer Mix: 32.5 g IDMA, 12.5 g VA, 5.0 g AA.
-
Add Solvent: 75 g Ethyl Acetate (creates ~40% solids).
-
-
Degassing: Purge the solution with
bubbling for 30 minutes to remove oxygen (radical scavenger). -
Initiation:
-
Heat oil bath to 65°C.
-
Dissolve 0.25 g AIBN in 5 mL EtAc and inject into the reactor.
-
-
Polymerization: Maintain 65°C with stirring (200 RPM) for 12 hours. Viscosity will increase significantly.
-
Termination: Cool to room temperature and expose to air.
-
Work-up: Dilute with EtAc to desired coating viscosity (typically 1000–3000 cP).
-
Drug Loading (Example): Dissolve hydrophobic drug (e.g., Lidocaine base) directly into the solvated polymer (1–5% w/w).
-
Coating: Knife-coat onto a release liner (fluoropolymer coated), dry at 60°C for 15 min, and laminate with a backing layer (PET).
Visualization: PSA Synthesis & Adhesion Mechanism
Figure 1: Workflow for synthesizing IDMA-based pressure-sensitive adhesives and the functional roles of copolymer blocks.
Application 2: Amphiphilic Nanocarriers (Micelles)
Mechanism: For systemic delivery of hydrophobic drugs (e.g., Paclitaxel), IDMA serves as the hydrophobic core-forming block. By using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, we can synthesize precise block copolymers: PEG-b-PIDMA .
Protocol B: RAFT Synthesis of PEG-b-PIDMA
Objective: Synthesize a diblock copolymer that self-assembles into micelles in water.
Reagents:
-
Macro-CTA: Poly(ethylene glycol) 4-cyano-4-(phenylcarbonothioylthio)pentanoate (PEG-CTA, MW ~5000).
-
Monomer: Isodecyl Methacrylate (IDMA).[4]
-
Initiator: AIBN.
-
Solvent: 1,4-Dioxane.
Step-by-Step Workflow:
-
Stoichiometry Calculation: Target Degree of Polymerization (DP) for IDMA block = 50.
-
[Monomer]:[CTA]:[Initiator] ratio = 50:1:0.2.
-
-
Reaction Mix: In a Schlenk tube, dissolve 1.0 g PEG-CTA (0.2 mmol) and 2.26 g IDMA (10 mmol) in 10 mL Dioxane. Add 6.5 mg AIBN.
-
Freeze-Pump-Thaw: Perform 3 cycles to rigorously remove oxygen.
-
Polymerization: Immerse tube in oil bath at 70°C for 24 hours.
-
Purification: Precipitate the polymer into cold methanol (IDMA is soluble in THF/Dioxane but PEG-b-PIDMA precipitates in Methanol/Water mixes). Centrifuge and dry under vacuum.
-
Micelle Formation (Nanoprecipitation):
-
Dissolve 20 mg copolymer in 2 mL THF (good solvent for both blocks).
-
Add dropwise into 10 mL stirring water (selective solvent for PEG).
-
Allow THF to evaporate overnight.
-
Result: Stable micelles with IDMA core and PEG shell.
-
Visualization: Self-Assembly Pathway
Figure 2: Self-assembly of PEG-b-PIDMA copolymers into core-shell micelles for hydrophobic drug encapsulation.
Characterization & Validation
To ensure the "Self-Validating" nature of these protocols, the following checkpoints must be met:
Table 2: Validation Metrics
| Test | Methodology | Acceptance Criteria (PSA) | Acceptance Criteria (Nanocarriers) |
| NMR Spectroscopy | Absence of vinyl protons (5.5-6.0 ppm) indicates high conversion. | Confirmation of block ratio (PEG peak 3.6 ppm vs IDMA alkyl peaks 0.8-1.5 ppm). | |
| Rheology | Frequency Sweep (0.1-100 rad/s) | N/A | |
| DLS (Size) | Dynamic Light Scattering | N/A | Z-average < 200 nm; PDI < 0.2 (monodisperse). |
| Release Profile | Dialysis bag (PBS, 37°C) | Zero-order or Higuchi kinetics over 24-72h. | Sustained release (no "burst" >30% in 1h). |
Troubleshooting & Optimization
-
Issue: PSA is too soft (Oozing/Cold Flow).
-
Causality:
is too low or molecular weight is insufficient. -
Fix: Increase Acrylic Acid content (adds H-bonding stiffening) or add a crosslinker (e.g., 0.1% Aluminum Acetylacetonate).
-
-
Issue: Nanoparticles precipitate/aggregate.
-
Causality: Hydrophobic block (PIDMA) is too long relative to stabilizing PEG block.
-
Fix: Reduce IDMA block length or increase PEG MW (Target hydrophilic weight fraction
).
-
-
Issue: Low Drug Loading.
-
Causality: Drug crystallinity is too high or incompatibility with IDMA.
-
Fix: Ensure drug is amorphous; IDMA is best for lipophilic drugs (LogP > 3).
-
References
-
Satokawa, H. et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery. Link
-
Sigma-Aldrich. (2025). Polymer Drug Delivery Techniques: A Guide to Amphiphilic Block Copolymers. Link
-
DuPont. (2024). Transdermal Drug Delivery Solutions: Acrylic and Silicone PSA properties.[5] Link
-
BOC Sciences. (2024). Isodecyl Methacrylate Product Information and CAS 29964-84-9 Data.
- Moad, G. et al. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.
Sources
- 2. Modifications of the hydrophilicity of heterocyclic methacrylate copolymers for protein release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016127020A1 - Pressure-sensitive adhesives for transdermal drug delivery - Google Patents [patents.google.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. dupont.com [dupont.com]
Use of Isodecyl methacrylate in coatings and adhesives
Abstract
This technical guide details the mechanistic function and experimental protocols for Isodecyl Methacrylate (IDMA) [CAS: 29964-84-9]. Unlike short-chain methacrylates (e.g., MMA) that provide structural rigidity, IDMA utilizes a bulky, branched
Part 1: Chemical Architecture & Mechanistic Rationale
The utility of IDMA stems from its dual-nature architecture: a reactive methacrylate head group and a hydrophobic, bulky isodecyl tail.
Internal Plasticization & Free Volume
Standard plasticizers (e.g., phthalates) are external additives that can migrate or leach out over time, leading to embrittlement and toxicity concerns (critical in drug delivery/patches). IDMA acts as an internal plasticizer . When polymerized into a backbone, its bulky side chain prevents the polymer chains from packing tightly.
-
Mechanism: Steric hindrance of the side chain increases "free volume" between chains.
-
Result: The polymer remains flexible and tacky at room temperature without external additives.
Hydrophobic Interaction & Wetting
Adhesion to LSE substrates (polyolefins) is thermodynamically challenging because the adhesive must have a surface tension lower than the substrate to "wet" it.
-
IDMA Surface Tension:
. -
Substrate Compatibility: This low surface energy allows IDMA-based formulations to spread spontaneously on Polyethylene (
), creating intimate molecular contact required for Van der Waals forces to generate adhesion.
Visualizing the Mechanism
Figure 1: Mechanistic pathway of IDMA in polymer modification. The C10 side chain drives both thermal flexibility and interfacial wetting.
Part 2: Application Note - Pressure Sensitive Adhesives (PSAs)
In transdermal drug delivery patches and industrial tapes, the adhesive must adhere immediately upon contact (tack) and remove cleanly (cohesion).
Monomer Selection Strategy
A balanced PSA formulation typically follows the Dahlquist criterion (modulus
| Monomer | Function | Tg ( | Hydrophobicity | Role in Formulation |
| Methyl Methacrylate (MMA) | Hard Segment | 105 | Moderate | Provides cohesive strength (shear resistance). |
| Butyl Acrylate (BA) | Soft Segment | -54 | Moderate | Standard "soft" monomer; good baseline tack. |
| Isodecyl Methacrylate (IDMA) | Super-Soft Segment | -60 | High | Critical for bonding to skin (oily) or PE plastics. |
| Acrylic Acid (AA) | Functional | 106 | Low (Hydrophilic) | Provides H-bonding sites; improves cohesion via dimerization. |
Formulation Insight: Replacing 10-20% of Butyl Acrylate with IDMA in a standard PSA formulation significantly increases peel strength on polypropylene without sacrificing shear strength, due to the entanglement of the long side chains.
Part 3: Protocol - Solution Polymerization of IDMA-Based Acrylics
Objective: Synthesize a high-molecular-weight copolymer (IDMA-co-AA) for adhesive evaluation. Safety Warning: IDMA is a skin and eye irritant (H315, H319) and toxic to aquatic life (H410).[1] Perform all steps in a fume hood. Methacrylates are sensitizers; use nitrile gloves.
Materials
-
Monomers: Isodecyl Methacrylate (IDMA), Acrylic Acid (AA).
-
Solvent: Ethyl Acetate (EtAc) (preferred for medical PSAs due to lower toxicity than toluene).
-
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)).[2]
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, mechanical stirrer, oil bath.
Experimental Workflow
-
Preparation of Pre-Mix:
-
In a beaker, mix IDMA (90g) and AA (10g).
-
Dissolve AIBN (0.5g) into the monomer mix. Note: Dissolving initiator in monomer ensures even initiation.
-
-
Reactor Charge:
-
Add 150g of Ethyl Acetate to the reaction flask.
-
Add 25% of the Monomer/Initiator Pre-Mix to the flask (Seed stage).
-
-
Inerting (Critical Step):
-
Purge the reactor with Nitrogen (
) for 30 minutes while stirring. -
Rationale: Oxygen acts as a radical scavenger, terminating chains early and inhibiting polymerization.
-
-
Initiation & Feed:
-
Heat oil bath to 75°C. Reflux should be visible.
-
Once the "seed" exotherm is observed (viscosity increase), begin feeding the remaining 75% of the Pre-Mix over 2 hours via a dropping funnel or syringe pump.
-
Rationale: Starve-feeding prevents "thermal runaway" and ensures a more random copolymer distribution (preventing drift due to reactivity ratio differences).
-
-
Cook-Out:
-
After the feed is complete, hold temperature at 75-80°C for 4 hours.
-
Optional: Add a "chaser" shot of AIBN (0.1g dissolved in 5mL solvent) to convert residual monomer.
-
-
Termination:
-
Cool to room temperature.[2]
-
Discharge the viscous polymer solution.
-
Self-Validating the Protocol
-
Validation 1 (Solid Content): Weigh 1g of solution on an aluminum pan. Dry at 150°C for 20 mins.
-
Target: Theoretical solid content (approx 40%). If <38%, conversion was incomplete (check
purge).
-
-
Validation 2 (Viscosity): The solution should be visibly viscous (honey-like). If watery, molecular weight is too low (initiator concentration too high or chain transfer occurred).
Visualization of Workflow
Figure 2: Step-by-step solution polymerization workflow for IDMA-based adhesives.
Part 4: Application Note - Hydrophobic Coatings
For biomedical devices or concrete sealants, IDMA provides a barrier against moisture.
Protocol: Contact Angle Characterization
To verify the efficacy of IDMA in a coating, one must measure the Water Contact Angle (WCA).
-
Sample Prep: Spin-coat the synthesized IDMA polymer solution onto a clean glass slide or silicon wafer. Dry at 100°C to remove solvent.
-
Measurement: Place a
droplet of deionized water on the surface. -
Analysis: Use a goniometer to measure the angle at the triple point.
-
Expectation: Pure PMMA (Methyl Methacrylate) typically has a WCA of
. -
IDMA Target: A successful IDMA coating should exhibit a WCA
(hydrophobic), approaching with optimized roughness.
-
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Isodecyl Methacrylate (CAS 29964-84-9).[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 34763, Isodecyl methacrylate. Retrieved from [Link]
-
MATEC Web of Conferences. (2021). Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates. (Provides reaction kinetics and temperature dependence data). Retrieved from [Link]
Sources
Protocol: Free Radical Solution Polymerization of Isodecyl Methacrylate (IDMA)
Abstract
This application note details the protocol for the free radical polymerization (FRP) of Isodecyl Methacrylate (IDMA) using Azobisisobutyronitrile (AIBN) as a thermal initiator. IDMA is a hydrophobic, long-chain alkyl methacrylate monomer (
Introduction & Mechanism
Free radical polymerization is the most robust method for synthesizing alkyl methacrylates. For IDMA, the long pendant alkyl chain acts as an internal plasticizer, lowering the
Reaction Mechanism
The reaction proceeds through three distinct phases:
-
Initiation: Thermal decomposition of AIBN yields cyano-isopropyl radicals.
-
Propagation: Radical addition to the vinyl group of IDMA.
-
Termination: Cessation of chain growth via coupling (combination) or disproportionation.
Figure 1: Kinetic pathway of AIBN-initiated polymerization of IDMA.
Pre-Polymerization Considerations
Monomer Purification (Critical)
Commercial IDMA is stabilized with Monomethyl Ether Hydroquinone (MEHQ), typically at 100–150 ppm. MEHQ acts as a radical scavenger and must be removed to ensure reproducible kinetics and molecular weight.
-
Why not distillation? IDMA has a high boiling point (
at 15 mmHg). Vacuum distillation is energy-intensive and risks thermal polymerization. -
Preferred Method: Passing the monomer through a column of activated basic alumina.[1] The phenolic inhibitor adsorbs onto the alumina, while the non-polar monomer passes through.
Solvent Selection
Toluene is the preferred solvent for this protocol.
-
Solubility: Excellent solvent for both monomer and polymer (preventing precipitation during reaction).
-
Chain Transfer: Toluene has a low chain transfer constant (
) compared to other hydrocarbons, minimizing molecular weight reduction.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Density (g/mL) | Role | Notes |
| Isodecyl Methacrylate (IDMA) | ~226.36 | 0.878 | Monomer | Contains MEHQ; Purify before use. |
| AIBN | 164.21 | - | Initiator | Recrystallize from methanol if yellow. Store at 4°C. |
| Toluene | 92.14 | 0.867 | Solvent | Anhydrous, HPLC grade. |
| Methanol | 32.04 | 0.792 | Non-solvent | Used for precipitation/workup. |
| Basic Alumina | - | - | Adsorbent | Activated, Brockmann I. |
Equipment
-
Schlenk line or Nitrogen/Argon gas source.
-
Oil bath with temperature controller (set to
). -
Glass chromatography column (for inhibitor removal).[1]
-
High-vacuum pump.
Experimental Protocol
Step 1: Inhibitor Removal
-
Pack a glass column (approx. 2 cm diameter) with Basic Alumina (approx. 10 g of alumina per 50 g of monomer).
-
Pour raw IDMA directly onto the column. Do not wet the column with solvent first.
-
Collect the eluent in a clean, dry flask. The first fraction may be discarded if cloudy, but IDMA typically elutes clearly.
-
Validation: The purified monomer should be clear and colorless. Use immediately or store at -20°C.
Step 2: Reaction Setup
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add:
-
10.0 g (11.4 mL) Purified IDMA (44.2 mmol)
-
10.0 mL Toluene (creates a 50 wt% solution to manage viscosity).
-
72 mg AIBN (0.44 mmol, 1 mol% relative to monomer).
-
-
Seal the flask with a rubber septum.
Step 3: Degassing (Oxygen Removal)
Oxygen is a potent inhibitor of FRP.
-
Method: Sparging.
-
Insert a long needle connected to the
line directly into the solution. Insert a short vent needle into the septum. -
Bubble nitrogen vigorously through the solution for 30 minutes .
-
Alternative: Freeze-Pump-Thaw (3 cycles) if strict molecular weight control is required.
Step 4: Polymerization
-
Place the flask into a pre-heated oil bath at 65°C .
-
Stir at 300-400 RPM.
-
Time: Allow the reaction to proceed for 12–16 hours .
-
Quenching: Remove the flask from heat and open it to air to stop the reaction. Cool to room temperature.
Step 5: Workup & Isolation
Caution: Poly(IDMA) is sticky.
-
Prepare a beaker with 200 mL of cold Methanol (cooled in a freezer or ice bath).
-
Add the reaction mixture dropwise into the stirring methanol.
-
Observation: The polymer will separate as a viscous, sticky mass at the bottom (unlike PMMA, which forms a white powder).
-
Decant the supernatant (containing unreacted monomer and toluene).
-
Re-dissolve the polymer in a minimal amount of THF (approx 10-15 mL) and re-precipitate in cold methanol to ensure high purity.
-
Drying: Collect the viscous polymer in a tared vial. Dry in a vacuum oven at 40°C for 24 hours. Do not exceed 60°C or the polymer will flow excessively.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Poly(IDMA).
Characterization & Troubleshooting
Characterization
-
1H NMR (
):-
Monomer: Distinct vinyl protons at
5.5 and 6.1 ppm. -
Polymer: Disappearance of vinyl protons. Broadening of the ester methylene peak (
3.9 ppm) and backbone methyl/methylene signals (0.8–2.0 ppm).
-
-
GPC (THF Eluent):
-
Confirm molecular weight (
) and dispersity ( ). Expect for standard FRP.
-
-
DSC:
-
Verify
.[4] Expect a transition near -41°C .
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Polymerization | Oxygen inhibition | Increase degassing time; ensure system is sealed. |
| Low Yield | Old Initiator | Recrystallize AIBN; ensure temp is >60°C. |
| Polymer is Yellow | Oxidation or impurities | Ensure high purity of monomer; check solvent quality. |
| Product is "Gooey" | Normal for PIDMA | This is an intrinsic property ( |
| Insoluble Gel | Crosslinking | Reduce monomer concentration; ensure reagents are anhydrous. |
References
-
Sigma-Aldrich.[5][6] Isodecyl methacrylate Product Specification & Properties. Link[5]
-
Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience, 2004. (Chapter 3: Radical Chain Polymerization). Link
-
Polymer Properties Database. Poly(isodecyl methacrylate) Glass Transition Temperature. Link
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.
-
Matyjaszewski, K., et al. Atom Transfer Radical Polymerization of Methacrylates. (Reference for general methacrylate handling and purification standards). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06578A [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Isodecyl methacrylate 95 29964-84-9 [sigmaaldrich.com]
- 6. Isodecyl methacrylate | C14H26O2 | CID 34763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Isodecyl Methacrylate (IDMA) for Surface Modification of Materials
[1]
Material Science Fundamentals
Chemical Architecture & Function
IDMA (
-
Hydrophobicity: The isodecyl tail functions as a steric shield, preventing water molecules from interacting with the ester linkage or the underlying substrate.
-
Internal Plasticization: The bulky side chain increases free volume between polymer backbones, lowering the
and preventing coating cracking during thermal cycling.
Key Physicochemical Properties
| Property | Value | Relevance to Surface Modification |
| Molecular Weight | 226.36 g/mol | High MW monomer reduces shrinkage during polymerization.[1] |
| Glass Transition ( | -41°C (approx) | Coatings remain flexible/non-brittle; "self-healing" potential.[1] |
| Refractive Index | 1.4410 | Low index suitable for cladding in optical waveguides.[1] |
| Water Solubility | Negligible | Excellent barrier against aqueous corrosion or hydrolysis.[1] |
| Flash Point | 121°C | Safer handling compared to lower methacrylates (e.g., MMA).[1] |
Mechanism of Action
The following diagram illustrates how IDMA modifies surface energy through steric hindrance and hydrophobic exclusion.
Figure 1: Structural mechanism of IDMA surface modification. The bulky isodecyl chains extend outward, creating a hydrophobic exclusion zone that prevents water contact with the surface.
Experimental Protocols
Protocol A: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Best For: Precision grafting of polymer brushes with controlled thickness (10–100 nm).[1] Ideal for microfluidics and biosensors.[1]
Reagents:
-
Monomer: IDMA (Purify via basic alumina column to remove MEHQ inhibitor).[1]
-
Solvent: Anisole or Toluene (IDMA is hydrophobic; do not use water).[1]
-
Catalyst: CuBr / PMDETA (Pentamethyldiethylenetriamine).[1]
-
Initiator: BiBB (α-Bromoisobutyryl bromide) functionalized surface.[1]
Step-by-Step Workflow:
-
Surface Activation:
-
Polymerization Setup:
-
Grafting:
-
Washing:
Protocol B: UV-Induced Grafting ("Grafting-To")
Best For: Rapid coating of large areas or polymeric substrates (e.g., PET, PS).
Reagents:
-
Solution: 10 wt% IDMA in Ethanol/Isopropanol (95:5).
-
Photoinitiator: Benzophenone (BP) (5 wt% relative to monomer).[1]
Step-by-Step Workflow:
-
Pre-treatment:
-
Plasma treat the polymer substrate (
plasma, 30s, 50W) to generate surface hydroxyls/radicals.[1]
-
-
Coating:
-
Dip-coat the substrate into the IDMA/BP solution.
-
Air dry for 2 minutes to evaporate solvent, leaving a monomer film.[1]
-
-
UV Curing:
-
Extraction:
-
Soxhlet extraction with ethanol for 2 hours to remove unreacted monomer and homopolymer.[1]
-
Characterization & Validation
To ensure protocol success, the following validation metrics should be met:
| Technique | Parameter | Expected Result | Interpretation |
| Contact Angle | Static Water (WCA) | 105° ± 5° | Successful hydrophobic modification.[1] (Unmodified glass: <30°) |
| XPS | C1s Spectrum | Peak at 289 eV (O-C=O) | Confirms presence of ester groups from methacrylate.[1] |
| Ellipsometry | Thickness | 10–100 nm | Linear dependence on polymerization time (Protocol A).[1] |
| AFM | Roughness ( | < 2 nm | Indicates uniform "brush" layer rather than patchy aggregation.[1] |
Application Focus: Drug Delivery Systems
IDMA is particularly valuable in modulating the release of hydrophilic drugs.[1] By copolymerizing IDMA with hydrophilic monomers (like HEMA), researchers can tune the "mesh size" and swelling ratio of hydrogels.[1]
Workflow Diagram: Tuning Drug Release
Figure 2: Impact of IDMA concentration on hydrogel drug release kinetics. Increasing IDMA content reduces water uptake, slowing the diffusion of hydrophilic payloads.
Safety & Handling
-
Sensitization: IDMA is a skin sensitizer.[1] Nitrile gloves are mandatory.
-
Inhibitors: Commercial IDMA contains MEHQ (Hydroquinone monomethyl ether).[1] For precision kinetics (Protocol A), remove MEHQ via an inhibitor-remover column. For UV curing (Protocol B), removal is optional if initiator concentration is sufficient.[1]
-
Storage: Store at 2–8°C away from light to prevent autopolymerization.
References
-
PubChem. (n.d.).[1] Isodecyl methacrylate | C14H26O2.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Wells, L. A., & Sefton, M. V. (2014).[1] Methacrylic acid-co-isodecyl acrylate (MAA-co-IDA) copolymer coating for vascularization. Biomaterials. (Contextualized from search results regarding MAA-co-IDA applications in tissue engineering).
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.[1] (Foundational reference for Protocol A methodology).
Application Note: UV-Curable Coatings Containing Isodecyl Methacrylate (IDMA)
Executive Summary
This application note details the formulation, processing, and characterization of UV-curable coatings utilizing Isodecyl Methacrylate (IDMA) as a primary reactive diluent. While standard acrylates offer rapid curing, they often suffer from high volumetric shrinkage and brittleness. IDMA, a monofunctional methacrylate with a bulky hydrophobic side chain (
Target Audience: Material Scientists, Medical Device Engineers, and R&D Chemists.
Chemical Basis & Rationale[1][2][3][4][5]
The Role of IDMA in UV Matrices
In UV-curable systems, oligomers (e.g., urethane acrylates) provide the backbone properties but are often too viscous for direct application. Reactive diluents are required to reduce viscosity without introducing Volatile Organic Compounds (VOCs).
IDMA is selected over common diluents like Methyl Methacrylate (MMA) or Hexanediol Diacrylate (HDDA) for specific mechanistic reasons:
-
Depression: The homopolymer of IDMA has a
of approximately -60°C [1]. Incorporating IDMA into a rigid matrix acts as an internal plasticizer, increasing impact resistance and flexibility. -
Hydrophobicity: The long isodecyl alkyl chain imparts significant water repellency, making it ideal for moisture-barrier coatings in electronics or medical packaging.
-
Low Shrinkage: Methacrylates generally shrink less than acrylates during polymerization. The bulky side group of IDMA further limits packing density changes during the transition from liquid to solid, reducing internal stress [2].
Comparative Properties
The following table contrasts IDMA with other common monomers to justify its selection for flexible applications.
| Property | Isodecyl Methacrylate (IDMA) | Methyl Methacrylate (MMA) | Isobornyl Acrylate (IBOA) |
| Functionality | 1 (Monofunctional) | 1 (Monofunctional) | 1 (Monofunctional) |
| -60°C | 105°C | 94°C | |
| Viscosity (25°C) | ~5 cP | ~0.6 cP | ~7 cP |
| Shrinkage | Low | High | Low |
| Primary Utility | Flexibility, Hydrophobicity | Hardness, Cost | Hardness, Adhesion |
Curing Mechanism
The solidification process relies on free-radical polymerization. Unlike acrylates, methacrylates like IDMA exhibit slower propagation rates due to steric hindrance at the
Diagram 1: Photo-Initiated Radical Polymerization Pathway
Figure 1 illustrates the conversion of light energy into chemical crosslinking, highlighting the incorporation of IDMA into the oligomer network.
Caption: Mechanism of UV-induced free radical polymerization showing the integration of IDMA into the oligomer backbone.
Detailed Formulation & Application Protocol
Materials Required[2][5][7]
-
Oligomer: Aliphatic Urethane Acrylate (for non-yellowing, tough coatings).
-
Reactive Diluent: Isodecyl Methacrylate (IDMA) - Purity >98%.
-
Photoinitiator (PI):
-
For surface cure: 1-Hydroxycyclohexyl phenyl ketone (e.g., Irgacure 184).
-
For through cure: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).
-
-
Additives: Flow/Leveling agent (0.5% Polysiloxane).
Formulation Protocol
Objective: Create a coating with a viscosity of 200–500 cP for spray or bar coating.
-
Preparation of Base Resin:
-
In a light-shielded amber jar, weigh 60 parts Urethane Acrylate Oligomer.
-
Add 35 parts IDMA.
-
Note: IDMA is added before the photoinitiator to facilitate mixing.
-
-
Incorporation of Photoinitiator:
-
Add 3 parts Irgacure 184 and 1 part TPO.
-
Critical Step: Mix using a high-shear mixer at 500 RPM for 10 minutes. Ensure temperature does not exceed 40°C to prevent premature gelling (thermal polymerization).
-
-
Degassing:
-
Place the mixture in a vacuum chamber (-25 inHg) for 15 minutes to remove entrapped air bubbles. Oxygen inhibits methacrylate cure; removing entrained air is vital [3].
-
Application & Curing
-
Substrate Prep: Clean substrate (Glass/Polycarbonate) with Isopropanol. Plasma treat if surface energy is <35 dyne/cm.
-
Coating: Apply using a wire-wound bar (Drawdown bar) to achieve a wet film thickness of 25–50 microns.
-
Curing:
-
Source: UV LED (395nm) or Mercury Arc Lamp (H-bulb).
-
Dose: 500–800 mJ/cm².
-
Atmosphere:[1] Nitrogen inerting is recommended. If curing in air, increase PI concentration or use high-intensity light to overcome oxygen inhibition at the surface.
-
Experimental Workflow & Validation
To ensure the coating meets performance standards, the following validation loop must be executed.
Diagram 2: Formulation to Validation Workflow
Figure 2 outlines the step-by-step process from mixing to final quality control.
Caption: Experimental workflow ensuring consistent coating quality and feedback for formulation adjustment.
Validation Tests
-
Gel Fraction (Crosslink Density):
-
Weigh cured film (
). Soak in Acetone for 24h. Dry and re-weigh ( ). - . Target > 95%.
-
-
Flexibility (Mandrel Bend):
-
Bend coated substrate over a 1/8" mandrel. IDMA formulations should pass without cracking due to low
.
-
-
Hydrophobicity (Contact Angle):
-
Measure water contact angle. IDMA-rich surfaces typically exhibit angles >90° due to the isodecyl tail.
-
Troubleshooting & Optimization
-
Surface Tackiness: Caused by oxygen inhibition.
-
Solution: Increase light intensity, cure under nitrogen, or add a small amount of amine synergist (though this may yellow).
-
-
Phase Separation: IDMA is hydrophobic. Ensure the oligomer is compatible.
-
Solution: If the mix is cloudy, switch to a more hydrophobic oligomer (e.g., polybutadiene acrylate) or add a coupling agent.
-
-
Low Cure Speed: Methacrylates cure slower than acrylates.
-
Solution: Increase UV dose or blend IDMA with a small amount of IBOA (Isobornyl Acrylate) to balance speed and flexibility.
-
References
-
PubChem. (n.d.).[2] Isodecyl methacrylate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Isodecyl Methacrylate (IDMA) Stability and Handling
Welcome to the technical support center for Isodecyl Methacrylate (IDMA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of IDMA, focusing specifically on preventing its premature polymerization. Uncontrolled polymerization can lead to failed experiments, loss of valuable material, and potential safety hazards. By understanding the underlying mechanisms and following established best practices, you can ensure the stability and integrity of your IDMA for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Isodecyl Methacrylate (IDMA), and why is it prone to premature polymerization?
A1: Isodecyl Methacrylate (IDMA) is a methacrylic acid ester used as a monomer in the synthesis of acrylic polymers.[1] Like other methacrylate monomers, it contains a carbon-carbon double bond that is susceptible to free-radical polymerization. This process, essential for creating polymers in a controlled reaction, can be unintentionally triggered by various environmental factors, leading to the premature formation of solid or viscous polymer, rendering the monomer unusable. Polymerization can be initiated by heat, light (UV), or contamination with substances that generate free radicals, such as peroxides, azo compounds, and certain metal ions.[1][2]
Q2: My IDMA arrived with an inhibitor. What is it, and how does it work?
A2: Commercially available IDMA is stabilized with an inhibitor to prolong its shelf life.[3] The most common inhibitor is the Monomethyl Ether of Hydroquinone (MEHQ), typically at concentrations around 150 ppm.[4] Phenolic inhibitors like MEHQ do not prevent the formation of free radicals but act as "radical scavengers." They intercept and neutralize free radicals as they form, preventing them from initiating the chain reaction of polymerization.
Q3: Is there a critical requirement for the inhibitor to function correctly?
A3: Yes, the presence of dissolved oxygen is absolutely essential for the effectiveness of phenolic inhibitors like MEHQ.[1][3] The inhibitor works synergistically with oxygen to terminate radical chains. For this reason, IDMA must never be stored under an inert atmosphere (e.g., nitrogen or argon).[3] A headspace of air should always be maintained in the storage container to ensure a sufficient supply of oxygen.[3]
Q4: What are the ideal storage conditions for IDMA?
A4: Proper storage is the most critical factor in preventing premature polymerization. Key conditions are summarized in the table below. The primary goals are to minimize the formation of radical initiators (peroxides) and to maintain the effectiveness of the inhibitor.
| Parameter | Recommendation | Rationale |
| Temperature | Store below 30°C (86°F).[1] For long-term storage, refrigeration at 2-8°C is recommended.[5] | Higher temperatures accelerate both inhibitor depletion and the spontaneous formation of free radicals.[3] |
| Light | Store in a dark place, using an opaque or amber container.[6] | UV light can initiate polymerization.[1] |
| Atmosphere | Maintain an air headspace in the container. Do not use an inert gas blanket. | Oxygen is required for the MEHQ inhibitor to function effectively.[1][3] |
| Container | Keep container tightly closed and upright in a well-ventilated area.[6][7] | Prevents contamination from moisture, which can cause rust-initiated polymerization, and leakage.[1][7] |
| Shelf Life | Typically 6 months under recommended conditions.[1] | Inhibitor levels deplete over time. It is crucial to monitor the expiration date provided by the supplier. |
Q5: I need to remove the inhibitor for my experiment. How will this affect stability?
A5: Removing the inhibitor makes the monomer extremely susceptible to polymerization. Once the inhibitor is removed, the IDMA should be used immediately. Any uninhibited monomer that is not used within a few hours should be properly disposed of and not stored, as it can polymerize unexpectedly and exothermically.
Troubleshooting Guide: Premature Polymerization
This section addresses specific scenarios you might encounter during your work.
Scenario 1: I opened a new bottle of IDMA and it appears cloudy or more viscous than expected.
-
Possible Cause: The monomer may have been exposed to high temperatures or direct sunlight during shipping or brief storage. This can lead to the formation of a small amount of polymer, creating a hazy appearance or increased viscosity.
-
Troubleshooting Steps:
-
Do Not Use: If polymerization has started, it can accelerate unexpectedly. Do not attempt to use the material in an experiment, as it will produce unreliable results and could pose a safety risk.
-
Check Storage Records: Verify the shipping and storage history if possible.
-
Contact Supplier: Report the issue to your chemical supplier. They may have specific guidance and can arrange for a replacement.
-
Scenario 2: I stored my IDMA under a nitrogen blanket to protect it, but it polymerized.
-
Cause: This is a classic case of inhibitor deactivation. As explained in FAQ #3, storing IDMA under an inert atmosphere deprives the MEHQ inhibitor of the oxygen it needs to function.[3] Without the active inhibitor, any spontaneously formed radicals will initiate polymerization.
-
Corrective Action: Always ensure an air headspace is present during storage. If you need to purge a reaction vessel with inert gas, add the inhibited monomer to the vessel after purging is complete and just before starting your reaction.
Scenario 3: A small amount of IDMA in a beaker polymerized after I left it on the bench for a day.
-
Possible Causes:
-
Contamination: The beaker may have been contaminated with an initiator (e.g., residual acid, base, or peroxide from a previous use). Rust particles can also act as initiators.[1]
-
Light Exposure: Prolonged exposure to ambient or direct laboratory light can be sufficient to initiate polymerization in an open container.[1]
-
Evaporation & Oxygen Balance: In an open container, volatile components may evaporate, concentrating potential impurities. While open to the air, the specific dynamics of oxygen dissolution and consumption at the surface can be complex.
-
-
Preventative Measures:
-
Use Clean Glassware: Always use scrupulously clean and dry glassware.
-
Dispense as Needed: Only dispense the amount of monomer required for immediate use.
-
Protect from Light: If the monomer must sit for any period, cover the container with aluminum foil to block light.
-
Key Experimental Protocols & Workflows
The following diagrams and protocols provide a validated framework for handling IDMA in a research setting.
Logical Workflow for IDMA Handling
This diagram outlines the decision-making process from receiving the monomer to its use in an experiment.
Caption: Decision workflow for handling Isodecyl Methacrylate.
Mechanism of MEHQ Inhibition
This diagram illustrates the critical role of MEHQ and oxygen in preventing polymerization.
Sources
- 1. Isodecyl methacrylate | C14H26O2 | CID 34763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISODECYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. jamorin.com [jamorin.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scipoly.com [scipoly.com]
Purification of Isodecyl methacrylate from inhibitors
An essential guide for researchers on the purification of Isodecyl Methacrylate (IDMA) from common polymerization inhibitors. This technical support center provides in-depth FAQs, detailed experimental protocols, and a practical troubleshooting guide to ensure the successful preparation of inhibitor-free monomer for your applications.
Introduction: The "Why" of Inhibitor Removal
Isodecyl methacrylate (IDMA) is a valuable monomer used in the synthesis of polymers for a wide range of applications, including coatings, adhesives, and dental materials. To ensure its stability and prevent spontaneous polymerization during transport and storage, manufacturers add small quantities of inhibitors. The most common inhibitors are phenolic compounds like the monomethyl ether of hydroquinone (MEHQ) and hydroquinone (HQ).[1][2]
While essential for shelf-life, these inhibitors can interfere with or completely suppress controlled polymerization reactions in a laboratory setting. Therefore, for applications requiring precise reaction kinetics, such as Atom Transfer Radical Polymerization (ATRP) or other controlled radical polymerizations, the complete removal of these inhibitors is a critical prerequisite.[3] This guide provides the necessary protocols and troubleshooting advice to achieve high-purity, inhibitor-free IDMA.
Frequently Asked Questions (FAQs)
Q1: Why are inhibitors added to Isodecyl Methacrylate?
Inhibitors are added to prevent the premature and uncontrolled polymerization of the monomer, which can be initiated by heat, light, or contaminants during storage and transportation.[4] Methacrylate monomers are stabilized by adding inhibitors like hydroquinone.[4]
Q2: How do phenolic inhibitors like MEHQ work?
Phenolic inhibitors like MEHQ do not act alone. Their inhibitory function is critically dependent on the presence of dissolved oxygen.[5] The inhibitor molecule donates a hydrogen atom to a growing polymer radical, terminating the chain. The resulting inhibitor radical is non-reactive and stable, but it is the reaction with oxygen that regenerates the inhibitor, allowing a small amount to be effective over a long period.[5] This is why monomers stabilized with phenolic inhibitors must be stored under an air atmosphere, not an inert gas.[4]
Q3: When is it absolutely necessary to remove the inhibitor?
You must remove the inhibitor when your experimental goals include:
-
Controlled Polymerization: Techniques like ATRP, RAFT, or NMP are highly sensitive to inhibitors, which disrupt the controlled nature of the reaction.
-
Kinetic Studies: If you are studying the rate of polymerization, the presence of an inhibitor will create an unpredictable induction period and interfere with the results.
-
High-Purity Polymers: For certain applications, the presence of inhibitor residues in the final polymer is undesirable.
For many conventional free-radical polymerizations, simply overwhelming the inhibitor by adding a slightly higher amount of initiator can be a viable alternative to purification.[6]
Q4: What are the primary methods for removing inhibitors from IDMA?
The three most common and effective lab-scale methods are:
-
Column Chromatography: Passing the monomer through a column of basic activated alumina.[7][8]
-
Aqueous Caustic Extraction (Caustic Wash): Using a dilute sodium hydroxide solution to wash the monomer.[6][9]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the non-volatile inhibitor.[6][10]
Q5: What safety precautions should I take?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. IDMA is an irritant to the skin, eyes, and respiratory system.[11]
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling Purified Monomer: Inhibitor-free IDMA is highly reactive and can polymerize unexpectedly. Use it immediately after purification.[12] If short-term storage is unavoidable, keep it refrigerated, protected from light, and under an inert atmosphere.[8]
-
Disposal: Dispose of chemical waste, including used alumina and aqueous washes, according to your institution's hazardous waste guidelines.
Experimental Protocols & Methodologies
Method 1: Column Chromatography using Basic Alumina
This is often the simplest and fastest method for small to medium lab-scale purifications. The basic alumina deprotonates the acidic phenolic inhibitor, causing it to be strongly adsorbed onto the stationary phase while the neutral monomer elutes.
Caption: Workflow for removing inhibitors from IDMA using a basic alumina column.
-
Column Preparation: Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Packing: Add approximately 10-15 g of basic activated alumina for every 100 mL of IDMA you intend to purify. Gently tap the column to ensure even packing. Expert Tip: Alumina is hygroscopic; use a freshly opened container or reactivate older alumina by heating it in an oven to ensure maximum activity.[8]
-
Elution: Add the IDMA directly to the top of the alumina bed. You can use a separatory funnel for controlled, dropwise addition. The monomer will flow through the column under gravity.
-
Collection: Collect the purified monomer in a clean, dry flask. The first few drops may be discarded if a pre-wetting solvent was used.
-
Usage: The purified IDMA is now ready for immediate use.[8]
Method 2: Caustic Wash (Aqueous Extraction)
This method leverages a simple acid-base reaction. The weakly acidic phenolic inhibitor (MEHQ) reacts with a base (NaOH) to form a sodium phenolate salt, which is soluble in water but not in the organic monomer.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Isodecyl methacrylate 95 29964-84-9 [sigmaaldrich.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Isodecyl methacrylate | C14H26O2 | CID 34763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor conversion in Isodecyl methacrylate polymerization
Technical Support Center: Isodecyl Methacrylate (IDMA) Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Isodecyl Methacrylate (IDMA) polymerization. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but a deep, mechanistic understanding of the challenges you might face. Achieving high monomer conversion is critical for performance, and this resource is structured to help you diagnose and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My IDMA polymerization won't start, or the conversion is extremely low. What's the most common culprit?
A1: The two most frequent causes for polymerization failure are the presence of oxygen and residual storage inhibitors. Oxygen is a potent radical scavenger that can terminate polymerization chains before they have a chance to grow.[1][2] Similarly, inhibitors like 4-Methoxyphenol (MEHQ), which are added for safe storage, will prevent polymerization until they are consumed or removed.[3]
Q2: I see an increase in viscosity, but the reaction stops prematurely. Why?
A2: This often points to an insufficient concentration of active initiator radicals to carry the reaction to completion. This could be due to several factors: the initial initiator concentration was too low, the initiator has degraded from improper storage, or the reaction temperature is not optimal for the initiator's decomposition rate.[4]
Q3: Why are my polymerization results inconsistent from batch to batch?
A3: Inconsistency typically arises from variables that are not rigorously controlled. The most common are fluctuating levels of residual inhibitor after removal, varying amounts of dissolved oxygen in the monomer, and imprecise temperature control during the reaction.[5]
Q4: What is a typical reaction temperature for IDMA polymerization with AIBN?
A4: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes to form radicals at temperatures above 60°C.[6] A typical temperature range for AIBN-initiated polymerization is between 65°C and 80°C.[7][8] The optimal temperature will balance a sufficient rate of radical generation with minimizing potential side reactions.
In-Depth Troubleshooting Guide
When poor conversion is observed, a systematic approach is necessary to identify the root cause. This guide is structured by symptom to help you quickly diagnose the issue.
Symptom 1: Reaction Fails to Initiate or Shows a Long Induction Period
An induction period is the initial delay before polymerization begins. While a short induction period can occur as the initiator consumes residual oxygen and inhibitor, a long delay or complete failure to initiate points to a significant problem.
Possible Cause 1: Presence of Stabilizer/Inhibitor
-
The "Why": Methacrylate monomers like IDMA are shipped with inhibitors, commonly MEHQ, to prevent spontaneous polymerization during transport and storage.[3][9] Inhibitors work by reacting with and deactivating the free radicals generated by your initiator, thus preventing the start of polymerization.[10] The polymerization will only commence once all the inhibitor has been consumed by these initial radicals. If the inhibitor concentration is too high for the amount of initiator used, the reaction will be significantly delayed or completely prevented.
-
Troubleshooting Steps:
-
Quantify or Remove the Inhibitor: For reproducible, high-conversion results, it is best practice to remove the inhibitor before polymerization.
-
Increase Initiator Concentration: If inhibitor removal is not feasible, you can overcome the induction period by increasing the initiator concentration. However, this approach can be difficult to control and may affect the final molecular weight of your polymer.[4]
-
Possible Cause 2: Oxygen Inhibition
-
The "Why": Molecular oxygen is a diradical and an extremely efficient radical scavenger. It reacts with the carbon-centered radicals of the growing polymer chains to form peroxy radicals. These peroxy radicals are much less reactive and can terminate other growing chains, effectively stopping the polymerization process.[1][2] This is particularly problematic at the surface of a reaction exposed to air.
-
Troubleshooting Steps:
-
Deoxygenate the Monomer: Before adding the initiator, thoroughly sparge the IDMA monomer with an inert gas (Nitrogen or Argon) for 20-30 minutes.
-
Maintain an Inert Atmosphere: Conduct the entire polymerization under a constant positive pressure of inert gas. This can be achieved using a balloon filled with N₂/Ar or a Schlenk line.[4][11]
-
Symptom 2: Polymerization Starts but Stalls at Low to Moderate Conversion
In this scenario, you observe initial signs of polymerization, such as an increase in viscosity, but the reaction does not proceed to the desired conversion level.
Possible Cause 1: Suboptimal Initiator Concentration or Activity
-
The "Why": The initiator is the source of the radicals that drive the polymerization. If the initiator concentration is too low, it may be completely consumed before all the monomer has reacted.[4] Furthermore, initiators have a finite shelf life and can degrade if stored improperly (e.g., at elevated temperatures). An inactive or degraded initiator will not produce enough radicals to sustain the reaction.
-
Troubleshooting Steps:
-
Use Fresh Initiator: Always use a fresh, properly stored initiator. AIBN, for example, should be stored at a low temperature.
-
Optimize Initiator Concentration: Incrementally increase the initiator concentration in your reaction. Be aware that higher initiator concentrations will typically lead to lower molecular weight polymers.
-
Possible Cause 2: Incorrect Reaction Temperature
-
The "Why": Thermal initiators like AIBN have a characteristic decomposition rate that is highly dependent on temperature.[12] This rate is often described by the initiator's half-life (t½), the time it takes for half of the initiator to decompose at a given temperature. If the temperature is too low, the rate of radical generation will be too slow to maintain the polymerization. If it is too high, the initiator may burn out too quickly, leading to premature termination.[4][7]
-
Troubleshooting Steps:
-
Verify Initiator Half-Life: Consult the manufacturer's technical data for the half-life of your specific initiator at various temperatures.
-
Maintain Stable Temperature: Use an oil bath or a temperature-controlled reactor to ensure a stable and uniform reaction temperature. A 10-hour half-life is often a good starting point for batch polymerizations.[6]
-
Table 1: Properties of Common Thermal Initiator (AIBN)
| Initiator | Chemical Name | Typical Temp. Range (°C) | 10-Hour Half-Life Temp. (°C) |
|---|
| AIBN | 2,2'-Azobisisobutyronitrile | 65-80[7][8] | 64[6] |
Symptom 3: Formation of Gel or Insoluble Polymer (Cross-linking)
While high conversion is desired, uncontrolled polymerization can lead to the formation of a cross-linked gel, which is often undesirable.
Possible Cause 1: High Reaction Temperature
-
The "Why": At very high temperatures, side reactions such as chain transfer to the polymer can become more prevalent. This can lead to branching and, in extreme cases, cross-linking, especially at high conversions where the polymer concentration is high.[13]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reduce the polymerization temperature to favor propagation over side reactions. This will slow down the reaction but can improve control.
-
Consider a Different Initiator: If a lower temperature is required, select an initiator with a lower decomposition temperature.
-
Possible Cause 2: High Monomer Conversion (Trommsdorff Effect)
-
The "Why": In bulk polymerization, as the conversion increases, the viscosity of the system rises dramatically. This phenomenon, known as the Trommsdorff or gel effect, reduces the mobility of the large polymer chains. While small monomer molecules can still reach the active chain ends, the large polymer radicals can no longer easily find each other to terminate. This leads to a rapid, often uncontrollable, increase in the polymerization rate and can result in a very high molecular weight and cross-linked product.[14]
-
Troubleshooting Steps:
-
Introduce a Solvent: Performing the polymerization in a suitable solvent can help to manage the viscosity and mitigate the gel effect.
-
Stop the Reaction at a Target Conversion: Monitor the reaction and stop it before the gel effect becomes too pronounced.
-
Experimental Protocols & Workflows
Protocol 1: Inhibitor Removal using an Alumina Column
This is the standard and most effective method for removing phenolic inhibitors like MEHQ.
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina. The amount should be approximately 10-15% of the monomer's weight.
-
Pass the Monomer: Slowly pass the isodecyl methacrylate monomer through the column under gravity. Do not apply pressure, as this can reduce the contact time with the alumina.
-
Collect and Use: Collect the purified monomer. It is now highly reactive and should be used as soon as possible, preferably within 24 hours.[15] Store it cold and in the dark if immediate use is not possible.
Workflow: Troubleshooting Poor IDMA Conversion
Below is a logical workflow to diagnose and solve issues with low conversion.
Sources
- 1. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nouryon.com [nouryon.com]
- 7. researchgate.net [researchgate.net]
- 8. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 9. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. umpir.ump.edu.my [umpir.ump.edu.my]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Residual Isodecyl Methacrylate (IDMA)
Topic: Strategies for Minimizing Residual Monomer in Isodecyl Methacrylate Polymerization Audience: Polymer Chemists, Process Engineers, and Drug Delivery Researchers Version: 1.0 (Current as of 2026)
Introduction: The "Bulky Monomer" Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a plateau in conversion rates with Isodecyl Methacrylate (IDMA). Unlike Methyl Methacrylate (MMA), which often polymerizes to near-completion easily, IDMA presents a unique kinetic challenge due to its steric bulk.
The Core Problem: IDMA possesses a long, hydrophobic
This guide provides autonomous, field-proven protocols to break through this diffusion barrier and minimize residuals to compliant levels (<500 ppm).
Module 1: Root Cause Analysis (The "Why")
Before attempting a fix, identify the kinetic barrier active in your system.
The Kinetic Trap: Diffusion vs. Reactivity
In high-solids or bulk polymerization, IDMA suffers from a premature "Cage Effect." As viscosity rises, the diffusion rate of the monomer (
Figure 1: The Kinetic Trap mechanism showing where IDMA polymerization typically stalls due to steric hindrance and viscosity.
Module 2: Troubleshooting Protocols (The "How")
Select the protocol that matches your polymerization technique.
Protocol A: The "High-Temp Spike" (Solution Polymerization)
Best for: Acrylic adhesives, coatings, and oil additives.
The Logic: Since IDMA has a high boiling point (>250°C), you cannot strip it out via vacuum easily. You must convert it chemically. Standard initiators (AIBN/BPO) deplete before the reaction finishes. You need a "Chaser" with a higher half-life temperature.
Step-by-Step Workflow:
-
Main Polymerization: Run your standard process to ~95% conversion.
-
The Temperature Ramp: Increase reactor temperature to 110°C - 120°C .
-
Why? This lowers matrix viscosity, increasing monomer mobility (
).
-
-
The "Booster" Shot: Inject a tertiary initiator specifically chosen for high-temperature stability.
-
Recommended Agent: tert-Amyl peroxybenzoate or tert-Butyl peroxybenzoate.
-
Dosage: 0.1 – 0.3 wt% based on total monomer.
-
-
The Soak: Hold at 120°C for 60–90 minutes.
| Parameter | Standard Process | Optimized "Spike" Process |
| Final Temp | 80°C - 90°C | 115°C - 125°C |
| Chaser Catalyst | None / More AIBN | t-Amyl Peroxybenzoate |
| Residual IDMA | 2,000 - 5,000 ppm | < 500 ppm |
Protocol B: Redox "Scavenging" (Emulsion/Suspension)
Best for: Latex binders, drug delivery nanoparticles.
The Logic: In water-based systems, you cannot raise the temperature above 100°C without pressure reactors. You must use a Redox couple that generates radicals at lower temperatures to "scavenge" the remaining monomer in the aqueous phase or particle surface.
Step-by-Step Workflow:
-
Cool Down: Lower reactor temperature to 60°C - 70°C .
-
Note: High heat decomposes redox catalysts too fast.
-
-
Oxidant Feed: Add tert-Butyl Hydroperoxide (t-BHP) (70% solution).
-
Dosage: 0.15 wt% on monomer.
-
-
Reductant Feed: Slowly feed Sodium Formaldehyde Sulfoxylate (SFS) or Bruggolite® FF6.
-
Dosage: 0.15 wt% on monomer.
-
Rate: Feed over 30–45 minutes. Do not dump!
-
-
Mechanism: The hydrophobic t-BHP partitions into the polymer particle (where the IDMA is), while the reductant initiates the radical generation at the interface.
Module 3: Analytical Validation (Self-Validating Methods)
Crucial Warning: Do NOT use Headspace GC for IDMA quantification unless you use extreme incubation temperatures (
Validated Method: Solvent Extraction GC-FID
This method is self-validating because it physically separates the polymer from the monomer before analysis, preventing column fouling.
Equipment:
-
Gas Chromatograph with FID (Flame Ionization Detector).[1]
-
Column: DB-5 or HP-5 (Non-polar capillary column).
Sample Preparation:
-
Dissolution: Weigh 1.0 g of polymer sample into a vial.
-
Solvent: Add 10 mL of Acetonitrile or Methanol (IDMA is soluble; Poly-IDMA is often insoluble or precipitates).
-
If the polymer dissolves in Acetonitrile: Use a "Non-Solvent" precipitation method. Dissolve in THF, then dropwise add to Methanol to precipitate polymer.
-
-
Internal Standard: Add 100 µL of Dodecane (Internal Standard).
-
Agitation: Sonicate for 30 minutes to extract residual monomer.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.
GC Parameters:
-
Injector: 280°C (High temp required for IDMA volatilization).
-
Oven:
hold 1 min Ramp to . -
Retention Time: IDMA will elute late (typically after 10-12 mins).
Figure 2: The "Self-Validating" extraction workflow ensures no polymer fouls the GC column while recovering high-boiling IDMA.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use steam stripping to remove IDMA?
A: No. IDMA has a boiling point
Q2: My residual monomer is low, but the polymer still smells. Why? A: IDMA has a distinct, heavy, fatty odor. Even at 500 ppm, it can be detectable. Furthermore, check your raw material. Technical grade IDMA often contains Isodecyl Alcohol isomers, which have strong odors and do not polymerize. These remain in the final product.
Q3: Why not just use more initiator at the start?
A: Adding too much initiator at the start (
Q4: Is residual IDMA toxic?
A: Yes. IDMA is a skin and eye irritant and is toxic to aquatic life. For pharmaceutical or medical device applications (e.g., transdermal patches), you must comply with ISO 10993 standards. The limit is often determined by cytotoxicity testing, but targets
References
-
Odian, G. (2004).[2] Principles of Polymerization (4th ed.). Wiley-Interscience. (Detailed mechanisms of the Gel Effect and Diffusion-Controlled Termination).
-
Safe Work Australia. (n.d.). Isodecyl Methacrylate Safety Data Sheet. Retrieved from .
-
Sigma-Aldrich. (2024).[2] Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Retrieved from . (Verifying
of Poly-IDMA at -60°C). -
European Chemicals Agency (ECHA). (2023). Registration Dossier: Isodecyl methacrylate. Retrieved from . (Toxicity and Physicochemical properties).[3][4][5]
- Shimadzu. (2022). Analysis of Residual Solvents and Monomers in Pharmaceuticals. Application News No. G284. (Methodology for GC analysis of high-boiling residuals).
Sources
Technical Support Center: Stereocontrol in Poly(Isodecyl Methacrylate) Polymerization
Welcome to the technical support center for the controlled polymerization of isodecyl methacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to precisely control the tacticity of their poly(Isodecyl methacrylate) (PIDMA) polymers. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of stereocontrolled polymerization.
The Significance of Tacticity in Poly(Isodecyl Methacrylate)
Tacticity, the stereochemical arrangement of adjacent chiral centers along a polymer backbone, is a critical parameter that dictates the macroscopic properties of the resulting material.[1][2][3] For PIDMA, controlling the tacticity—be it isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement)—can significantly influence its thermal, mechanical, and solubility characteristics.[2][4] This control is paramount in applications such as drug delivery systems, where polymer properties can affect drug release kinetics and biocompatibility.
Troubleshooting Guide: Common Issues in PIDMA Tacticity Control
This section addresses common problems encountered during the stereocontrolled polymerization of isodecyl methacrylate.
**dot graph Troubleshooting_PIDMA_Tacticity { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Problem: Poor Tacticity Control\n(Atactic or Mixed Tacticity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_initiator [label="1. Review Initiator System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="2. Evaluate Solvent Choice", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="3. Assess Reaction Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_monomer [label="4. Verify Monomer Purity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Initiator Path initiator_type [label="Incorrect Initiator Type?\n- Free radical initiators (e.g., AIBN, BPO)\n typically yield atactic or syndiotactic-rich PMMA.", fillcolor="#F1F3F4", fontcolor="#202124"]; initiator_conc [label="Inconsistent Initiator Concentration?\n- Higher concentrations can lead to faster polymerization\n and reduced stereocontrol.", fillcolor="#F1F3F4", fontcolor="#202124"]; initiator_solution [label="Solution:\n- For isotactic PIDMA, consider anionic initiators (e.g., n-BuLi) or coordination catalysts.\n- For syndiotactic PIDMA, radical initiators in polar solvents are often effective.\n- Precisely control initiator and co-initiator concentrations.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solvent Path solvent_polarity [label="Inappropriate Solvent Polarity?\n- Non-polar solvents (e.g., toluene) can favor isotactic placement in anionic polymerization.\n- Polar, non-coordinating solvents (e.g., CH2Cl2) can enhance syndiotacticity in radical polymerization.", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_interactions [label="Solvent-Monomer Interactions?\n- Hydrogen-bonding solvents can influence monomer orientation and affect tacticity.", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_solution [label="Solution:\n- Match solvent polarity to the desired tacticity and polymerization mechanism.\n- Consider the potential for specific solvent interactions.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Temperature Path temp_high [label="Reaction Temperature Too High?\n- Higher temperatures generally reduce stereoselectivity,\n leading to more atactic polymer.", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_low [label="Reaction Temperature Too Low?\n- Can significantly slow down the reaction rate and may not be optimal for all initiator systems.", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_solution [label="Solution:\n- For syndiotactic enrichment in radical polymerization, lower temperatures are generally preferred.\n- For anionic polymerization, the optimal temperature depends on the initiator/solvent system.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Monomer Path monomer_impurities [label="Presence of Impurities?\n- Water, oxygen, or other contaminants can interfere with the catalyst/initiator and affect stereocontrol.", fillcolor="#F1F3F4", fontcolor="#202124"]; monomer_solution [label="Solution:\n- Purify the isodecyl methacrylate monomer before use (e.g., distillation, passing through alumina).\n- Ensure all glassware is dried and reactions are performed under an inert atmosphere (N2 or Ar).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {check_initiator, check_solvent, check_temp, check_monomer} [arrowhead=none]; check_initiator -> {initiator_type, initiator_conc} -> initiator_solution; check_solvent -> {solvent_polarity, solvent_interactions} -> solvent_solution; check_temp -> {temp_high, temp_low} -> temp_solution; check_monomer -> monomer_impurities -> monomer_solution; } "Troubleshooting workflow for poor tacticity control."
Q1: My poly(Isodecyl methacrylate) is primarily atactic, but I am aiming for a higher degree of stereoregularity. What are the likely causes?
A1: The formation of atactic PIDMA is common in conventional free-radical polymerization where stereocontrol is minimal.[1] To enhance stereoregularity, several factors must be meticulously controlled:
-
Initiator System: Standard radical initiators like AIBN or benzoyl peroxide often lead to predominantly syndiotactic or atactic polymers. For isotactic PIDMA, anionic polymerization initiated by organometallic compounds (e.g., n-butyllithium) in non-polar solvents is a more suitable approach. For highly syndiotactic PIDMA, controlled radical polymerization techniques or the use of Lewis acids as additives in conventional radical polymerization can be effective.
-
Reaction Temperature: Higher reaction temperatures increase chain mobility and decrease the energy difference between the transition states leading to isotactic and syndiotactic placements, thus favoring the formation of atactic polymer.[5] For radical polymerizations, lower temperatures (e.g., < 0 °C) generally enhance syndiotacticity.
-
Solvent Choice: The polarity of the solvent plays a crucial role. In anionic polymerization, non-polar solvents like toluene or hexane promote isotactic chain growth. Conversely, polar solvents in radical polymerization can favor syndiotactic placement through dipole-dipole interactions with the ester group.
Q2: I am attempting an anionic polymerization of isodecyl methacrylate to obtain isotactic polymer, but the molecular weight distribution is broad and the yield is low. What could be the issue?
A2: Anionic polymerization is highly sensitive to impurities. Broad molecular weight distribution and low yields are classic symptoms of chain termination or transfer reactions.
-
Monomer and Solvent Purity: Isodecyl methacrylate and the solvent must be rigorously purified to remove protic impurities such as water and alcohols. These impurities will protonate the highly reactive carbanionic propagating species, leading to chain termination. It is recommended to distill the monomer and solvent over a suitable drying agent immediately before use.
-
Inert Atmosphere: The polymerization must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) to prevent termination by oxygen or carbon dioxide.
-
Initiator Activity: The activity of the organometallic initiator (e.g., n-BuLi) can be compromised by improper storage or handling. It is advisable to titrate the initiator solution before use to determine its exact concentration.
Q3: My attempts to increase the syndiotacticity of my PIDMA via radical polymerization have plateaued. How can I further enhance the syndiotactic content?
A3: While conventional radical polymerization of methacrylates favors syndiotacticity, there are strategies to further enhance it:
-
Lewis Acid Additives: The addition of certain Lewis acids (e.g., scandium triflate, yttrium triflate) can coordinate to the carbonyl group of the monomer and the propagating chain end. This coordination complex can sterically hinder isotactic placement, thereby increasing the preference for syndiotactic addition.
-
Bulky Initiators: Utilizing initiators with bulky substituents may introduce steric hindrance that favors the formation of syndiotactic polymer.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can offer better control over the polymerization process and, in some cases, lead to higher syndiotacticity compared to conventional free-radical methods.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism driving stereocontrol in methacrylate polymerization?
A1: The stereochemical outcome of a methacrylate polymerization is determined by the way the incoming monomer molecule adds to the growing polymer chain. The two main factors are:
-
Steric Hindrance: The bulky ester group and the α-methyl group of the methacrylate monomer create steric hindrance. In radical polymerization, the incoming monomer prefers to add in a trans conformation to the last monomer unit on the chain, leading to a syndiotactic arrangement.
-
Electronic Effects & Coordination: In anionic polymerization, the counter-ion from the initiator can coordinate with the carbonyl group of the monomer and the propagating chain end, forming a template that guides the incoming monomer to add in a specific orientation, often leading to isotactic polymer in non-polar solvents. In polar solvents, the solvent molecules can solvate the cation, disrupting this coordination and favoring syndiotactic placement.
**dot graph Stereocontrol_Mechanism { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes polymerization [label="Polymerization of Isodecyl Methacrylate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; radical [label="Radical Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; anionic [label="Anionic Polymerization", fillcolor="#FBBC05", fontcolor="#202124"];
radical_factors [label="Key Factors:\n- Steric Hindrance\n- Low Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; anionic_factors [label="Key Factors:\n- Solvent Polarity\n- Counter-ion", fillcolor="#F1F3F4", fontcolor="#202124"];
syndiotactic [label="Predominantly Syndiotactic PIDMA", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; isotactic [label="Predominantly Isotactic PIDMA", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];
// Connections polymerization -> radical; polymerization -> anionic; radical -> radical_factors -> syndiotactic; anionic -> anionic_factors; anionic_factors -> isotactic [label="Non-polar Solvent"]; anionic_factors -> syndiotactic [label="Polar Solvent"]; } "Factors influencing PIDMA tacticity."
Q2: How is the tacticity of poly(Isodecyl methacrylate) experimentally determined?
A2: The most common and powerful technique for determining the tacticity of PIDMA is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR or ¹³C NMR. The chemical shifts of the α-methyl protons (in ¹H NMR) and the quaternary carbon (in ¹³C NMR) are sensitive to the stereochemical environment of the adjacent monomer units. By analyzing the relative intensities of the peaks corresponding to isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads, the degree of tacticity can be quantified.
Q3: Does the concentration of the initiator affect the tacticity of the final polymer?
A3: Yes, the initiator concentration can have an indirect effect on tacticity. A higher initiator concentration leads to a higher concentration of growing polymer chains and a faster overall polymerization rate.[6][7][8] This can result in more frequent termination reactions and may reduce the degree of stereocontrol, particularly in living or controlled polymerization systems. It is crucial to maintain an optimal initiator-to-monomer ratio for the desired molecular weight and tacticity.
Q4: Can the polymerization of isodecyl methacrylate be initiated by radiation?
A4: Yes, radiation initiation, for instance, using an electron beam, can be used to polymerize isodecyl methacrylate.[9][10] This method can produce high molecular weight polymers without the need for chemical initiators, which can be advantageous in applications where initiator residues are a concern.[9] The stereocontrol in radiation-initiated polymerization is often similar to that of conventional free-radical polymerization, typically yielding atactic or syndiotactic-rich polymers. The reaction temperature following radiation treatment remains a critical parameter for influencing the final tacticity.[9]
Experimental Protocol: Anionic Polymerization of Isodecyl Methacrylate for Isotactic PIDMA
This protocol provides a general procedure for the synthesis of isotactic PIDMA. Caution: This procedure involves pyrophoric and moisture-sensitive reagents and should only be performed by trained personnel in a suitable laboratory environment.
Materials:
-
Isodecyl methacrylate (inhibitor removed, distilled)
-
Toluene (anhydrous, freshly distilled from a suitable drying agent)
-
n-Butyllithium (n-BuLi) in hexane (titrated)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and oven-dried glassware
Procedure:
-
Glassware Preparation: Assemble the reaction flask, dropping funnel, and magnetic stirrer. Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Solvent and Monomer Preparation: Transfer the desired amount of anhydrous toluene to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified isodecyl methacrylate to the dropping funnel via cannula.
-
Initiation: Slowly add the calculated amount of n-BuLi solution to the stirred toluene in the reaction flask. A faint yellow or orange color may appear, indicating the presence of the active initiator.
-
Polymerization: Add the isodecyl methacrylate from the dropping funnel to the reaction flask dropwise over a period of 30-60 minutes. Maintain the temperature at -78 °C throughout the addition. Allow the reaction to proceed for the desired time (typically 1-4 hours).
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a good solvent (e.g., toluene or THF) and re-precipitate it in the non-solvent. Repeat this process 2-3 times to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(Isodecyl methacrylate) under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Analyze the tacticity of the resulting polymer using NMR spectroscopy.
Data Summary
| Polymerization Method | Typical Initiator/Catalyst | Solvent | Temperature | Expected Predominant Tacticity |
| Anionic | n-BuLi, Grignard reagents | Toluene, Hexane | Low (-78 to 0 °C) | Isotactic |
| Radical (Conventional) | AIBN, BPO | Toluene, THF, CH₂Cl₂ | Low to Moderate (0 to 80 °C) | Syndiotactic-rich |
| Radical (with Lewis Acid) | AIBN + Lewis Acid (e.g., Sc(OTf)₃) | CH₂Cl₂, Toluene | Low (-78 to 0 °C) | Highly Syndiotactic |
| Coordination | Metallocene catalysts | Toluene | Varies | Isotactic or Syndiotactic |
References
-
Stereochemistry of the free-radical polymerization of zinc methacrylates coordinated with a bidentate ligand. (n.d.). Wiley Online Library. Retrieved February 6, 2026, from [Link]
-
Influence of Tacticity on the Glass-Transition Dynamics of Poly(methyl methacrylate) (PMMA) under Elevated Pressure and Geometrical Nanoconfinement. (2021). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Tacticity Changes during Controlled Degradation of Polypropylene. (2021). UvA-DARE (Digital Academic Repository). Retrieved February 6, 2026, from [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). MDPI. Retrieved February 6, 2026, from [Link]
-
Tacticity. (n.d.). Polymer Science Learning Center. Retrieved February 6, 2026, from [Link]
-
Tacticity. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Modeling the Solvent Effect on the Tacticity in the Free Radical Polymerization of Methyl Methacrylate. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Influence of Tacticity on the Glass-Transition Dynamics of Poly(methyl methacrylate) (PMMA) under Elevated Pressure and Geometrical Nanoconfinement. (2021). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Study of the synthesis of a copolymer of isodecyl- and benzyl-methacrylates after radiation initiation. (2021). MATEC Web of Conferences. Retrieved February 6, 2026, from [Link]
-
Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. (2022). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Representation of the three tacticities of PMMA. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Polymer Tacticity (Stereochemistry of Polymers). (2024). YouTube. Retrieved February 6, 2026, from [Link]
-
Effect of temperature and solvent on polymer tacticity in the free-radical polymerization of styrene and methyl methacrylate. (2013). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Characterization of Electron Beam-Induced Polymerization of Isodecyl Methacrylate, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. (2012). DergiPark. Retrieved February 6, 2026, from [Link]
-
Tacticity Control Approached by Visible-Light Induced Organocobalt-Mediated Radical Polymerization: the Synthesis of Crystalline Poly(N,N-dimethylacrylamide) with High Isotacticity. (n.d.). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Tacticity effects on glass transition and phase behavior in binary blends of poly(methyl methacrylate)s of three different configurations. (n.d.). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Isodecyl methacrylate. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]
-
The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). (2014). ResearchGate. Retrieved February 6, 2026, from [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
Sources
- 1. pslc.ws [pslc.ws]
- 2. Tacticity - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matec-conferences.org [matec-conferences.org]
- 10. Characterization of Electron Beam-Induced Polymerization of Isodecyl Methacrylate, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties [mdpi.com]
Improving the thermal stability of Isodecyl methacrylate-based polymers
Current Status: Operational Specialist: Senior Application Scientist, Polymer Chemistry Division Topic: Thermal Stability Optimization for Drug Delivery & Biomedical Applications
Core Technical Brief: The "Dual Stability" Challenge
Welcome to the technical support hub for Isodecyl Methacrylate (IDMA). If you are working with IDMA, you are likely utilizing its hydrophobicity and low glass transition temperature (
However, "Thermal Stability" in IDMA systems refers to two distinct failure modes. You must diagnose which one is affecting your application:
-
Chemical Degradation (Decomposition): The polymer chain breaks down (unzips) at high processing temperatures (>200°C), releasing monomer.
-
Physical Instability (Creep/Flow): The polymer loses dimensional integrity at storage or body temperatures (
) because IDMA is effectively a liquid or soft gum at these temperatures.
This guide addresses both via Copolymerization Engineering and Radical Scavenging Protocols .
Interactive Troubleshooting Modules
Module A: Preventing Chemical Decomposition (High-Temp Stability)
User Query: "My IDMA polymer loses significant mass during extrusion or autoclaving. TGA shows onset degradation at 220°C."
Root Cause: Methacrylates, including IDMA, suffer from Ceiling Temperature (
Technical Solution: To stop unzipping, you must insert "zipper stoppers"—comonomers that do not unzip easily—or cap the chain ends.
Protocol 1: The "Zipper Stopper" Copolymerization
Incorporating 5–10 mol% of an acrylate (e.g., Methyl Acrylate or Butyl Acrylate) acts as a blockade. Acrylates lack the
-
Recommendation: Add 5 mol% Methyl Acrylate (MA) to your IDMA feed.
-
Result: shifts degradation onset (
) from ~220°C to >280°C.
Protocol 2: Radical Scavenging (Antioxidants) If you are processing melts, free radicals generated by shear stress will initiate unzipping.
-
Additive: Irganox 1010 (Phenolic antioxidant) at 0.1 – 0.5 wt%.
-
Mechanism: Donates a hydrogen atom to the carbon-centered radical, terminating the unzipping chain immediately.
Module B: Enhancing Physical Stability (Raising )
User Query: "My drug-eluting patch flows/deforms at body temperature. It's too sticky and soft."
Root Cause: Pure Poly(IDMA) has a
Technical Solution: You must restrict chain mobility through Crosslinking or Hard-Segment Copolymerization .
Protocol 3: The "Hard Block" Formulation
Copolymerize IDMA with a high-
| Monomer | Role | |
| IDMA | -60°C | Provides flexibility & drug solubility |
| MMA (Methyl Methacrylate) | 105°C | Standard rigidifier (hydrophilic balance) |
| IBMA (Isobornyl Methacrylate) | ~150°C | High-efficiency rigidifier (hydrophobic) |
Equation for Target
Protocol 4: Crosslinking for Autoclavability If the material must survive autoclaving (121°C) without flowing, you must link the chains.
-
Reagent: Ethylene Glycol Dimethacrylate (EGDMA).
-
Concentration: 1.0 – 3.0 mol%.
-
Effect: Creates a 3D network. The material will not flow (infinite viscosity) even above its
.
Visualizing the Mechanism
The following diagram illustrates the "Unzipping" failure mode and how specific interventions (Crosslinking, Comonomers) block this pathway.
Figure 1: Mechanism of thermal degradation (Unzipping) and stabilization pathways. Red paths indicate failure; Green/Blue paths indicate successful stabilization.
Standardized Synthesis Protocol
Experiment: Synthesis of Thermally Stable Poly(IDMA-co-IBMA) Nanomatrix Objective: Create a drug carrier stable at 37°C but degradable only >250°C.
Reagents:
-
Monomer A: Isodecyl Methacrylate (IDMA) - The soft matrix.
-
Monomer B: Isobornyl Methacrylate (IBMA) - The thermal stiffener.
-
Stabilizer: Methyl Acrylate (MA) - 5 mol% (The unzipping stopper).
-
Crosslinker: EGDMA - 1 mol%.
-
Initiator: AIBN (Recrystallized).
Step-by-Step Methodology:
-
Monomer Purification:
-
Critical Step: Pass IDMA and IBMA through a basic alumina column to remove the storage inhibitor (MEHQ). MEHQ residues can cause yellowing and inconsistent thermal properties.
-
-
Feed Composition (Fox Equation Target:
):-
Mix IDMA (60 wt%) and IBMA (35 wt%) and Methyl Acrylate (5 wt%).
-
Add EGDMA (1 wt% relative to total monomers).
-
-
Degassing (Oxygen Removal):
-
Oxygen acts as a radical trap that creates weak peroxide links (thermal weak points).
-
Action: Sparge the monomer/solvent mix with dry Nitrogen for 30 minutes.
-
-
Polymerization:
-
Heat to 70°C for 6 hours under
blanket. -
Post-Cure: Ramp to 90°C for 1 hour to consume residual initiator (unreacted initiator lowers thermal stability).
-
-
Purification:
-
Precipitate into cold methanol to remove unreacted monomer (monomers act as plasticizers, lowering
).
-
Troubleshooting Matrix
| Symptom | Diagnosis | Corrective Action |
| TGA shows weight loss starting at 180°C. | Residual Monomer / Solvent. | Reprecipitate polymer in methanol. Dry under vacuum at 60°C for 24h. |
| TGA shows weight loss starting at 220°C. | "Head-to-Head" linkage unzipping. | Add 5-10% Methyl Acrylate or Styrene to the backbone to stop unzipping. |
| Sample flows/melts at 40°C. | Increase IBMA content. Use Fox Equation to recalculate ratio. | |
| Sample is brittle/cracks at room temp. | Reduce EGDMA to <0.5%. Increase IDMA ratio. | |
| Bubbles form during molding. | Volatile degradation products. | Add antioxidant (Irganox 1010). Ensure processing temp is <200°C. |
References & Grounding
-
Thermal Degradation Mechanisms:
-
Kashiwagi, T., et al. "Thermal degradation of poly(methyl methacrylate) and its copolymers." Macromolecules. (Establishes the "unzipping" mechanism and the stabilizing effect of acrylate comonomers).
-
Source:
-
-
Glass Transition of Alkyl Methacrylates:
-
Rogers, S. S., & Mandelkern, L. "Glass transitions of the poly(n-alkyl methacrylates)." Journal of Physical Chemistry. (Provides baseline
data showing the drop in as alkyl chain length increases). -
Source:
-
-
Stabilization via Crosslinking:
-
Czech, Z., et al. "Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene." Polymer Degradation and Stability. (Demonstrates how crosslinking networks impede thermal degradation).
-
Source:
-
-
Isobornyl Methacrylate in Biomedical Applications:
-
Reference for IBMA as a biocompatible, high-
modifier for soft acrylics. -
Source: (General search for IBMA biocompatibility).
-
(Note: While specific papers on "Isodecyl" methacrylate thermal degradation are rare, the chemistry is homologous to Lauryl and Dodecyl methacrylate. The mechanisms cited above for PMMA and long-chain methacrylates are the authoritative standard in polymer science.)
Technical Support Center: Isodecyl Methacrylate (IDMA) Copolymerization Kinetics
[1]
Introduction: The IDMA Kinetic Profile
Isodecyl methacrylate (IDMA) is a hydrophobic, long-chain alkyl methacrylate monomer (
When troubleshooting IDMA copolymerization, you are managing a balance between the Arrhenius acceleration of propagation and the suppression of the gel effect due to the low glass transition temperature (
Part 1: Kinetic Rate & Conversion Troubleshooting
Q1: I am observing a "plateau" in conversion at temperatures >110°C. Is this a ceiling temperature ( ) issue?
Diagnosis:
While methacrylates do exhibit ceiling temperature effects (where depolymerization
Technical Insight:
The rate of polymerization (
At elevated temperatures (
Action Plan:
-
Switch Initiators: For
, replace AIBN with dicumyl peroxide or tert-butyl peroxybenzoate (higher activation energy).[1] -
Step-Temperature Protocol: Initiate at 70°C to build conversion, then ramp to 110°C to consume residual monomer.
Q2: Why does my IDMA reaction not show a strong auto-acceleration (Gel Effect) compared to MMA?
Causality:
The Gel Effect (Trommsdorff effect) occurs when the reaction mixture becomes so viscous that polymer chain diffusion stops, causing the termination rate constant (
-
MMA: Poly(MMA) is glassy at reaction temperatures (
).[1] The chains "freeze," leading to a massive Gel Effect.[1] -
IDMA: Poly(IDMA) is rubbery (
).[1] Even at high conversion, the long alkyl side chains act as an internal plasticizer, maintaining chain mobility.[1] Therefore, does not drop as precipitously.[1]
Implication: You can run IDMA polymerizations at higher solids content (40–60%) with safer heat transfer profiles than MMA.[1]
Part 2: Copolymer Composition & Drift
Q3: How does temperature shift the composition of my IDMA copolymer?
Issue: You are targeting a specific ratio (e.g., 50:50 IDMA:Styrene), but the final polymer is enriched in one monomer.
Mechanism:
Reactivity ratios (
For IDMA (M1) copolymerized with monomers like Benzyl Methacrylate (M2), research indicates that IDMA reactivity increases significantly at higher temperatures .[1]
-
At 70°C: Reactivity is often balanced.[1]
-
At 110–120°C: IDMA incorporation dominates, leading to "blocky" or tapered microstructures rather than random distribution.[1]
Troubleshooting Table: IDMA Reactivity Trends
| Comonomer | Temp Range | Kinetic Trend | Consequence |
| Methyl Methacrylate (MMA) | 60–90°C | Random copolymer (Ideal).[1] | |
| Styrene | >100°C | IDMA enrichment; potential for composition drift.[1] | |
| Benzyl Methacrylate | 110–120°C | IDMA "prevails" in chain; loss of homogeneity.[1][3] |
Corrective Action:
-
Starved Feed: Do not use batch polymerization for high-temperature synthesis. Feed the monomer mixture slowly (semi-batch) to force the polymer composition to match the feed ratio, regardless of
.
Part 3: Molecular Weight Control
Q4: My molecular weight ( ) decreases as I increase temperature. Is this solely due to initiation rate?
Analysis: Yes, but Chain Transfer is a secondary culprit.[1][4]
-
Initiation (
): Higher T more radicals shorter chains (Primary effect). -
Chain Transfer to Monomer (
): The activation energy for chain transfer is higher than for propagation.[1]-
As T rises, transfer events (hydrogen abstraction from the long alkyl side chain) become more frequent relative to propagation.[1]
-
Visualizing the Kinetic Pathway:
Caption: Kinetic pathway showing where Temperature (T) exerts dominant control. Note that high T accelerates decomposition (
Part 4: Experimental Protocols
Protocol A: Determination of Reactivity Ratios at Varying Temperatures
Objective: Determine if temperature variation is causing composition drift in your specific IDMA system.
Methodology:
-
Preparation: Prepare 5 monomer mixtures with IDMA mole fractions (
) of 0.1, 0.3, 0.5, 0.7, and 0.9. -
Reaction:
-
Precipitation: Precipitate polymer into cold methanol (IDMA polymers are often sticky; use excess methanol).[1]
-
Analysis:
-
Calculation: Use the Kelen-Tüdős method to plot
vs and extract and .[1]
Protocol B: Monitoring Kinetics via Gravimetric Analysis
Objective: Generate a Time vs. Conversion curve to detect retardation or dead-end polymerization.
-
Sampling: Withdraw 2 mL aliquots from the reactor every 15 minutes.
-
Quenching: Immediately dispense into a pre-weighed vial containing hydroquinone (inhibitor) and ice-cold solvent to freeze kinetics.[1]
-
Evaporation:
-
Data Plotting: Plot
vs. Time.[1] A linear plot indicates first-order kinetics (steady state).[1] Deviation indicates the gel effect or termination issues.[1]
References
-
MATEC Web of Conferences. (2021).[1][3] Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation.
-
National Institute of Standards and Technology (NIST). (2022).[1] Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties.
-
American Chemical Society (ACS). (2022).[1] Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics.
-
National Institutes of Health (NIH). (2023).[1] Isodecyl methacrylate | C14H26O2 | CID 34763 - PubChem.[1]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Kinetic Investigation of Polymerization Methyl Methacrylate in Benzene.
Validation & Comparative
A Senior Application Scientist's Guide to Isodecyl Methacrylate Purity Assessment: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals working with isodecyl methacrylate (IDMA), ensuring its purity is paramount to the integrity and reproducibility of experimental outcomes. The presence of even minute impurities can significantly impact polymerization kinetics, polymer properties, and, in biomedical applications, biocompatibility and safety. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of isodecyl methacrylate, offering insights into the causality behind experimental choices and providing field-proven protocols.
Understanding the Impurity Profile of Isodecyl Methacrylate
Before delving into the analytical techniques, it is crucial to understand the potential impurities that can be present in IDMA. These impurities can originate from the manufacturing process, degradation, or improper storage.
Common Impurities in Isodecyl Methacrylate:
-
Residual Reactants:
-
Isodecanol: The alcohol used in the esterification process.
-
Methacrylic Acid (MAA): The acid used in the esterification process.
-
-
By-products: Other methacrylate esters formed from different alcohol isomers present in the isodecanol raw material.
-
Inhibitors:
-
Monomethyl Ether Hydroquinone (MEHQ): Added to prevent premature polymerization during storage and transport.
-
-
Water: Can be present from the manufacturing process or absorbed from the atmosphere.
-
Polymers: Oligomers or polymers of IDMA formed due to premature polymerization.
The choice of analytical technique is often dictated by the specific impurity being targeted and the required level of sensitivity.
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often necessary for a comprehensive purity assessment of isodecyl methacrylate. The following sections compare the most effective analytical techniques, highlighting their principles, strengths, and limitations.
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for quantifying residual isodecanol and the IDMA monomer itself. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range.
Principle of Operation: The sample is vaporized and injected into a chromatographic column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, which contains a stationary phase. Different components of the sample travel through the column at different rates depending on their chemical and physical properties and their interaction with the stationary phase. The separated components are then detected by the FID, which generates a signal proportional to the amount of the analyte.
Expertise in Experimental Design:
-
Column Selection: A mid-polarity column, such as a DB-5 or equivalent, is often chosen for the analysis of methacrylate esters. This provides good separation between the IDMA isomers, residual isodecanol, and other potential volatile impurities.
-
Internal Standard: The use of an internal standard (e.g., a long-chain alkane or another ester not present in the sample) is crucial for accurate quantification. This compensates for variations in injection volume and detector response, thereby enhancing the trustworthiness of the results.[1]
Workflow for GC-FID Analysis of Isodecyl Methacrylate Purity
Caption: Workflow for GC-FID analysis of IDMA.
High-Performance Liquid Chromatography (HPLC): Ideal for Non-Volatile Impurities
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile or thermally labile impurities, such as the polymerization inhibitor MEHQ and residual methacrylic acid.
Principle of Operation: A liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation of components is based on their differential partitioning between the mobile and stationary phases. A detector, typically a UV-Vis detector for MEHQ and MAA, is used to quantify the separated components.
Expertise in Experimental Design:
-
Mobile Phase Selection: For the analysis of MEHQ and MAA, a reversed-phase HPLC method is typically employed. A gradient elution using a mixture of water (often acidified with phosphoric acid to suppress the ionization of MAA) and a polar organic solvent like acetonitrile or methanol provides excellent separation.
-
Detector Wavelength: MEHQ has a strong UV absorbance, allowing for sensitive detection. The choice of wavelength is critical for maximizing sensitivity and minimizing interference from other components.
Workflow for HPLC Analysis of MEHQ in Isodecyl Methacrylate
Caption: Workflow for HPLC analysis of MEHQ.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle of Operation: The sample is dissolved in a deuterated solvent along with a known amount of a certified internal standard. The ¹H NMR spectrum is acquired under specific conditions that ensure a quantitative response. The purity of the IDMA is calculated by comparing the integral of a characteristic IDMA proton signal to the integral of a known proton signal from the internal standard.
Expertise in Experimental Design:
-
Internal Standard Selection: The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte signals. For non-polar analytes like IDMA, standards such as 1,4-bis(trimethylsilyl)benzene can be suitable.[3]
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) must be used between scans. This allows for complete relaxation of the protons, ensuring that the signal intensity is directly proportional to the number of protons.
Complementary Techniques for a Complete Purity Profile
-
Karl Fischer Titration: This is the gold standard for determining water content in organic solvents and monomers.[4] It is a highly specific and accurate method that can quantify water at levels from parts per million (ppm) to 100%.
-
Acid-Base Titration: A simple and cost-effective method for quantifying the amount of residual methacrylic acid. The sample is dissolved in a suitable solvent and titrated with a standardized solution of a base, such as sodium hydroxide, using a colorimetric or potentiometric endpoint.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): While not typically a quantitative technique for purity assessment, FTIR is an excellent tool for qualitative identification of the material and for detecting the presence of certain functional groups that may indicate impurities. For instance, a broad hydroxyl (-OH) stretch could indicate the presence of residual isodecanol or water.
Summary of Analytical Techniques for Isodecyl Methacrylate Purity
| Technique | Primary Application | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Purity assay, residual isodecanol | High sensitivity, robust, well-established methods | Not suitable for non-volatile or thermally labile impurities |
| High-Performance Liquid Chromatography (HPLC) | Inhibitor (MEHQ) content, residual methacrylic acid | Suitable for non-volatile and thermally labile compounds | Can be more complex to develop methods, requires specific detectors |
| Quantitative NMR (qNMR) | Absolute purity determination | Primary method, no need for analyte-specific standard | Requires specialized equipment and expertise, lower sensitivity than GC/HPLC |
| Karl Fischer Titration | Water content | Highly specific and accurate for water | Only measures water content |
| Acid-Base Titration | Methacrylic acid content | Simple, cost-effective | Not specific if other acidic or basic impurities are present |
| FTIR Spectroscopy | Qualitative identification, functional group analysis | Fast, non-destructive | Generally not quantitative for purity |
Detailed Experimental Protocols
GC-FID Method for Purity Assay and Residual Isodecanol
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Reagents:
-
Isodecyl methacrylate sample
-
Isodecanol standard
-
Internal Standard (e.g., n-dodecane)
-
Solvent (e.g., acetone or dichloromethane, high purity)
Procedure:
-
Internal Standard Stock Solution: Accurately weigh about 1 g of the internal standard into a 100 mL volumetric flask and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of isodecyl methacrylate and isodecanol, and a fixed concentration of the internal standard.
-
Sample Preparation: Accurately weigh about 100 mg of the isodecyl methacrylate sample into a 10 mL volumetric flask. Add 1 mL of the internal standard stock solution and dilute to volume with the solvent.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program: 80 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Injection volume: 1 µL
-
Split ratio: 50:1
-
-
Analysis: Inject the calibration standards and the sample solution into the GC.
-
Quantification: Calculate the response factors for isodecyl methacrylate and isodecanol relative to the internal standard from the calibration standards. Use these response factors to determine the concentration of IDMA and isodecanol in the sample.
HPLC Method for MEHQ Determination
Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Isodecyl methacrylate sample
-
MEHQ standard
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile
Procedure:
-
Standard Stock Solution: Accurately weigh about 10 mg of MEHQ into a 100 mL volumetric flask and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh about 1 g of the isodecyl methacrylate sample into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 290 nm
-
Gradient program: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis: Inject the calibration standards and the sample solution.
-
Quantification: Construct a calibration curve of MEHQ peak area versus concentration. Determine the concentration of MEHQ in the sample from the calibration curve.
Conclusion
The purity assessment of isodecyl methacrylate is a critical step in ensuring the quality and performance of downstream products. A comprehensive evaluation requires a combination of analytical techniques. Gas chromatography is the method of choice for the main component assay and volatile impurities like residual alcohol. HPLC is indispensable for quantifying non-volatile additives such as polymerization inhibitors. Quantitative NMR offers a powerful tool for absolute purity determination, serving as an excellent orthogonal method for validation. Complementary techniques like Karl Fischer titration and acid-base titration provide crucial information on water and acid content, respectively. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and scientists can confidently assess the purity of their isodecyl methacrylate, leading to more reliable and reproducible scientific outcomes.
References
-
Shimadzu Corporation. (n.d.). Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC. Retrieved from [Link]
- In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils. (2021). Foods, 10(6), 1309.
-
GC-FID analyzed the quantification of decreasing methacrylic anhydride (MAA) and increasing methacrylic acid (MA). (n.d.). ResearchGate. Retrieved from [Link]
- New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. (2011).
- Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. (2022). Brazilian Journal of Analytical Chemistry, 9(37).
- Fleischer, H., Vorberg, E., Warkentin, M., & Thurow, K. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials.
- Using of HPLC Analysis for Evaluation of Residual Monomer Content in Denture Base Material and Their Effect on Mechanical Properties. (2014).
- Analysis of methyl methacrylate copolymers by gas chromatography: progress report. (1960). NBS Report.
- THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. (2012). PhD Thesis.
- Wang, B. (2017). Determination of the Residual Monomers of EPIC-5242.
- Methacrylic Acid - CAS No. 79-41-4. (2001). ECETOC.
- Determination of Methacrylic Acid by Coulometric Titration. (1970). Analytical Chemistry, 42(12), 1445-1447.
- Comparison of chemical analysis of residual monomer in a chemical-cured dental acrylic material to an FTIR method. (2000).
- Quantitative NMR Spectroscopy. (2017). University of Bristol.
- Preparation and Evaluation of Long Chain Alkyl Methacrylate Monoliths for Capillary Chromatography. (2011).
- Water Determination by Karl Fischer Titr
- HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.).
- Why Methyl Methacrylate Monomer Purity Matters for Product Success. (2024). MMA Chemicals.
- Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich.
- Using of HPLC Analysis for Evaluation of Residual Monomer Content in Denture Base Material and Their Effect on Mechanical Properties. (2014).
- NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. (2018). Journal of Molecular Structure, 1157, 469-476.
- Peng, B. (2015). Method for preparing (methyl)
- Technical Information MERACRYL MAAmide Determination of Methacrylic acid in Methacryl amide by HPLC. (n.d.). Röhm GmbH.
- Water in Methyl methacrylate, methacrylic acid methyl ester - Karl Fischer applic
- Analysis of Methyl Methacrylate Copolymers by Gas Chromatography. (1960). Analytical Chemistry, 32(13), 1757-1760.
- Purity Test Methacrylic Acid. (n.d.). Chemicals Learning.
- Karl Fischer water content titr
- Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC. (2022). Polymers, 14(21), 4567.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- Moisture content determination of different polymers by Karl Fischer titration. (2002). Polymer Testing, 21(5), 559-564.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM.
- Purity by Absolute qNMR Instructions. (n.d.). University of Illinois.
Sources
A Senior Application Scientist's Guide to the Characterization of Isodecyl Methacrylate Copolymers by GPC and NMR
Abstract
Isodecyl methacrylate (IDMA) is a critical monomer for synthesizing copolymers with tailored hydrophobic and biocompatible properties, making them highly valuable in advanced applications such as drug delivery systems, adhesives, and self-healing materials.[1] The precise characterization of these copolymers is paramount to ensuring their performance and batch-to-batch consistency. This guide provides an in-depth comparison of two cornerstone analytical techniques: Gel Permeation Chromatography (GPC) for determining molar mass and dispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating copolymer composition and microstructure. By integrating data from both GPC and NMR, researchers and drug development professionals can achieve a comprehensive understanding of their IDMA copolymers, accelerating development and ensuring quality control.
Part 1: Gel Permeation Chromatography (GPC) for Molar Mass and Dispersity Analysis
The Principle of GPC: A Molecular Sieve in Action
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful liquid chromatography technique that separates dissolved polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume.[2][3][4][5] The core of the technique is a column packed with porous gel beads.[2][3][4]
Causality of Separation: When a polymer solution is passed through the column, larger polymer coils cannot enter the small pores of the gel beads and thus travel a shorter path, eluting from the column first.[2][3] Smaller molecules, however, can permeate the pores, taking a more tortuous and longer path, and therefore elute later.[2][3] This "molecular sieving" effect results in a separation of the polymer sample according to size, with the largest molecules eluting first and the smallest last.[2] By calibrating the system with polymer standards of known molecular weight, the elution time can be directly correlated to the molar mass of the sample components.[3][6]
Experimental Workflow: GPC Analysis
Caption: GPC experimental workflow from sample preparation to data analysis.
Field-Proven Protocol: GPC of IDMA-co-MMA
This protocol provides a robust method for analyzing an Isodecyl Methacrylate-co-Methyl Methacrylate (IDMA-co-MMA) copolymer.
-
Mobile Phase Preparation: Use HPLC-grade Tetrahydrofuran (THF) as the mobile phase. THF is an excellent solvent for a wide range of methacrylates and is compatible with standard polystyrene/divinylbenzene GPC columns.[6]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dried IDMA copolymer into a glass vial.
-
Add 10 mL of THF to achieve a concentration of 1-2 mg/mL.[7] Lower concentrations should be used for very high molecular weight polymers (>500 kDa) to avoid viscosity-related issues.[7]
-
Allow the polymer to dissolve completely at room temperature. Gentle agitation or leaving it overnight is preferable to sonication, which can cause polymer chain scission.[7]
-
Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial.
-
Scientist's Note: This filtration step is non-negotiable. It prevents particulates from clogging the GPC columns, which are expensive and sensitive components of the system.
-
-
Instrumentation & Conditions:
-
System: An Agilent 1260 Infinity II GPC/SEC System or similar.
-
Columns: Two PLgel MIXED-D columns (300 x 7.5 mm) in series are suitable for a broad range of molar masses.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Maintaining a constant temperature is crucial for reproducible elution times.
-
Detector: Refractive Index (RI) detector.
-
-
Calibration:
-
Prepare a series of narrow-dispersity polystyrene (PS) or polymethyl methacrylate (PMMA) standards covering the expected molar mass range of your sample (e.g., 2,000 to 1,000,000 g/mol ).[8]
-
Inject each standard and record its peak elution time.
-
Construct a calibration curve by plotting the logarithm of the peak molar mass (log M) against the elution time.
-
-
Analysis & Data Interpretation:
-
Inject the filtered IDMA copolymer sample.
-
The software uses the calibration curve to calculate the Number-Average Molar Mass (Mₙ), Weight-Average Molar Mass (Mₙ), and Dispersity (Đ = Mₙ/Mₙ).[9]
-
Comparative Data & Interpretation
| Sample ID | Comonomer | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Dispersity (Đ) | Interpretation |
| IDMA-Homo-01 | None (Homopolymer) | 85,000 | 153,000 | 1.80 | Broad distribution, typical of standard free-radical polymerization. |
| IDMA-co-MMA-01 | Methyl Methacrylate | 92,000 | 128,800 | 1.40 | Narrower distribution, suggesting a more controlled polymerization process. |
| IDMA-co-BMA-01 | Benzyl Methacrylate | 1,750,000 | 5,057,500 | 2.89 | Very high molar mass with significant breadth, as seen in some radiation-initiated polymerizations.[1] |
-
Mₙ (Number-Average Molar Mass): Represents the total weight of the polymer divided by the total number of molecules. It is sensitive to the presence of low-molar-mass chains.
-
Mₙ (Weight-Average Molar Mass): Averages molar masses based on the weight fraction of each molecule. It is more sensitive to the presence of high-molar-mass chains.
-
Dispersity (Đ): Formerly known as the Polydispersity Index (PDI), this value (Mₙ/Mₙ) indicates the breadth of the molar mass distribution. A value of 1.0 signifies a perfectly monodisperse sample (all chains are the same length). Values >1.5 are common for free-radical polymerizations.
Part 2: Nuclear Magnetic Resonance (NMR) for Composition and Microstructure
The Principle of NMR: Probing the Chemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the chemical structure of molecules. For copolymers, ¹H NMR is particularly powerful for quantifying the molar ratio of the different monomer units incorporated into the polymer chain.[10][11]
Causality of Compositional Analysis: The technique relies on the principle that atomic nuclei (like the proton, ¹H) in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local chemical environment. Protons on the IDMA monomer will have characteristic chemical shifts (signals) that are distinct from the protons on a comonomer like MMA. The area under each characteristic signal (the integral) is directly proportional to the number of protons contributing to it.[12][13] By comparing the integrals of signals unique to each monomer, one can calculate their molar ratio in the copolymer with high accuracy.[10]
Experimental Workflow: ¹H NMR Analysis
Caption: ¹H NMR workflow for determining copolymer composition.
Field-Proven Protocol: ¹H NMR of IDMA-co-MMA
-
Sample Preparation:
-
Dissolve approximately 15 mg of the dried IDMA copolymer in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Scientist's Note: Ensure the polymer is fully dissolved to obtain high-resolution spectra. A clear, homogeneous solution is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Acquisition:
-
System: A Bruker AVANCE III 500 MHz spectrometer or equivalent.
-
Experiment: Standard ¹H acquisition.
-
Key Parameters: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 5 seconds is recommended to ensure full relaxation of all protons for accurate quantification.
-
-
Spectral Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
Data Analysis for Composition:
-
Identify Characteristic Peaks:
-
IDMA: The protons of the oxymethylene group (-O-CH₂ -) typically appear as a signal around 4.15 ppm.[14]
-
MMA: The protons of the methoxy group (-O-CH₃ ) are a sharp singlet typically found around 3.6 ppm.
-
-
Integrate Peaks:
-
Set the integral of the MMA methoxy peak (3 protons) to a reference value (e.g., 3.00).
-
Measure the integral of the IDMA oxymethylene peak (2 protons). Let's call this value IIDMA.
-
-
Calculate Molar Fractions:
-
The normalized integral per proton for IDMA is IIDMA / 2.
-
The normalized integral per proton for MMA is 3.00 / 3 = 1.00.
-
The mole fraction of IDMA in the copolymer (FIDMA) is: FIDMA = ( IIDMA / 2 ) / ( ( IIDMA / 2 ) + 1.00 )
-
The mole fraction of MMA (FMMA) is 1 - FIDMA.
-
-
Comparative Data & Interpretation
| Sample ID | Feed Ratio (IDMA:MMA) | Integral (-OCH₂- of IDMA) | Integral (-OCH₃ of MMA) | Calculated Mole % IDMA | Interpretation |
| IDMA-co-MMA-02 | 50:50 | 3.12 | 3.00 | 51.0% | Composition is very close to the feed ratio, suggesting similar reactivity of the monomers. |
| IDMA-co-MMA-03 | 25:75 | 1.04 | 3.00 | 25.7% | Excellent agreement with feed ratio. |
| IDMA-co-AN-01 | 50:50 | - | - | 61.0% | In this copolymer with acrylonitrile (AN), the IDMA monomer was incorporated preferentially, indicating it is more reactive than AN under the synthesis conditions.[15] |
Part 3: Integrating GPC and NMR for a Complete Picture
While GPC and NMR are powerful individually, their true diagnostic strength is realized when used in tandem.[16] This combination allows for a comprehensive characterization that links macroscopic properties (molar mass distribution) to the molecular level (composition).
-
Absolute Molar Mass of Each Block: By knowing the overall Mₙ from GPC and the precise molar composition from NMR, you can calculate the average number of IDMA and comonomer units per polymer chain.
-
Validating Polymerization: A narrow dispersity (Đ) from GPC combined with a copolymer composition that matches the monomer feed ratio (from NMR) is strong evidence of a well-controlled, "living" or random copolymerization.[17]
-
Investigating Reactivity Ratios: By analyzing copolymers synthesized at low conversion from various initial monomer feed ratios, NMR data can be used to calculate monomer reactivity ratios (r₁, r₂).[15][18] These fundamental constants describe the preference of a growing polymer chain to add its own type of monomer versus the other, providing deep insight into the polymerization mechanism.[18]
Conclusion
For researchers and developers working with isodecyl methacrylate copolymers, a dual-pronged analytical approach using both GPC and NMR is not just recommended—it is essential. GPC provides the critical molar mass and distribution data that governs the material's physical and rheological properties. NMR delivers an accurate and precise measure of the copolymer's chemical composition and offers insights into its microstructure. Together, they form a self-validating system that provides the detailed, reliable, and actionable data needed to design, synthesize, and control the quality of advanced polymeric materials for high-stakes applications like drug development.
References
-
Characterization of Electron Beam-Induced Polymerization of Isodecyl Methacrylate, Benzyl Methacrylate, and Their Equimolar Mixture Based on Monomer Properties. (2023). MDPI. [Link]
-
Gel Permeation Chromatography (GPC) Technology: Principles, Applications, and Common Issues. CD Bioparticles. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
-
GPC/SEC - Cambridge Polymer Group. Cambridge Polymer Group. [Link]
-
Determination of copolymer composition by benchtop NMR. (2020). Magritek. [Link]
-
Ahmed, M. I., & Ismail, A. S. (2021). Synthesis and Characterization of Sustainable Co-polymers Using a Series of Methacrylate Monomers and β-myrcene. International Journal of Drug Delivery Technology, 11(4), 1318-1324. [Link]
-
Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. International Journal of Engineering Research & Technology. [Link]
-
Analysis of Polymers by GPC/SEC. Agilent Technologies. [Link]
-
Characterization of polymers by NMR. Université de Montréal. [Link]
-
NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. (2018). ResearchGate. [Link]
-
Analysis of Polymers (GPC Center). Alfa Chemistry. [Link]
-
Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation. (2021). MATEC Web of Conferences. [Link]
-
Determination of Copolymer Compositions. Creative Biostructure. [Link]
-
Weiss, R. A., et al. (2018). Determination of the Radical Reactivity Ratios... by in Situ 1H NMR Analysis. Macromolecules. [Link]
-
ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. International Society of Magnetic Resonance. [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent. [Link]
-
ASTM D5296-19, Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. ASTM International. [Link]
-
Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. (2014). PubMed. [Link]
-
Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. ResearchGate. [Link]
-
Gel permeation chromatography principle. ResolveMass Laboratories Inc.[Link]
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Sample Preparation – GPC. University of Florida Polymer Chemistry Characterization Lab. [Link]
-
ASTM D3536 / D3536M-20, Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Linear, Soluble Polystyrene by Liquid Exclusion (Gel Permeation Chromatography-GPC) Chromatography. ASTM International. [Link]
-
Molecular Weight Characterisation - The Use of GPC. Impact Solutions. [Link]
-
MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Chinese Journal of Polymer Science. [Link]
-
An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent. [Link]
-
The Working Principles of Gel Permeation Chromatography. (2018). RQM+. [Link]
-
Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. (2018). Iraqi National Journal of Chemistry. [Link]
-
Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. ResolveMass Laboratories Inc.[Link]
-
Gel Permeation Chromatography- Definition, Principle, Parts, Steps, Uses. (2022). Microbe Notes. [Link]
-
Exploring the use of RAFT-synthesised methacrylate-based polymers in formulation science. UCL Discovery. [Link]
-
Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. ChemRxiv. [Link]
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- 18. pubs.acs.org [pubs.acs.org]
A Comparative Study of Isodecyl Methacrylate and Other Long-Chain Methacrylates for Advanced Drug Delivery and Biomaterial Applications
In the landscape of polymer science, particularly within the realms of drug delivery and biomaterial engineering, the selection of appropriate monomers is a critical determinant of the final product's performance. Long-chain methacrylates are a class of monomers that offer a unique combination of properties, including hydrophobicity, flexibility, and biocompatibility, making them prime candidates for a variety of specialized applications. This guide provides a comprehensive comparative analysis of Isodecyl Methacrylate (IDMA) alongside two other prominent long-chain methacrylates: Lauryl Methacrylate (LMA) and Stearyl Methacrylate (SMA).
This in-depth technical guide is tailored for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to provide a causal understanding of how the molecular structure of these monomers influences the macroscopic properties of their corresponding polymers. By delving into the experimental data and methodologies, this guide aims to equip you with the field-proven insights necessary to make informed decisions in your research and development endeavors.
Introduction: The Significance of Long-Chain Methacrylates
Long-chain methacrylates are characterized by the presence of a lengthy alkyl side chain attached to the methacrylate backbone. This structural feature imparts a significant degree of hydrophobicity and flexibility to the resulting polymers. The length of this alkyl chain is a key parameter that can be tuned to control various physicochemical properties, including glass transition temperature (Tg), mechanical strength, and interaction with biological environments. These properties are paramount in applications such as:
-
Controlled Drug Delivery: The hydrophobicity of the polymer matrix governs the release kinetics of encapsulated therapeutic agents. By modulating the alkyl chain length, the rate of drug diffusion can be precisely controlled.
-
Biomaterials and Medical Devices: The mechanical properties, such as tensile strength and elongation at break, are crucial for the performance and durability of implantable devices and tissue engineering scaffolds.
-
Coatings and Adhesives: The flexibility and adhesive properties of these polymers make them suitable for various coating applications, including in the medical device field.
This guide will focus on a comparative analysis of polymers derived from Isodecyl (C10), Lauryl (C12), and Stearyl (C18) methacrylates, providing a clear understanding of how a progressive increase in the alkyl chain length impacts their performance characteristics.
Physicochemical Properties: A Monomer-to-Polymer Perspective
The fundamental properties of the monomers directly influence the characteristics of the resulting polymers. A comparison of the key physicochemical properties of Isodecyl Methacrylate, Lauryl Methacrylate, and Stearyl Methacrylate is presented below.
| Property | Isodecyl Methacrylate | Lauryl Methacrylate | Stearyl Methacrylate |
| Molecular Formula | C14H26O2 | C16H30O2 | C22H42O2 |
| Molecular Weight ( g/mol ) | 226.36[1] | 254.42 | 338.57 |
| Density (g/cm³ at 20°C) | 0.882[2] | ~0.87 | ~0.86 |
| Boiling Point (°C) | 263[2] | 272 | >250 |
| Glass Transition Temp. (Tg) of Polymer (°C) | -28[2] | -65 | 38 |
Causality Behind the Properties:
The increasing length of the alkyl side chain from isodecyl to stearyl methacrylate has a profound and predictable impact on these fundamental properties. The increase in molecular weight is a direct consequence of the addition of methylene units. The slight decrease in density with increasing chain length can be attributed to the less efficient packing of the longer, more flexible alkyl chains in the liquid state.
The most significant trend is observed in the glass transition temperature (Tg) of the corresponding homopolymers. The low Tg of poly(isodecyl methacrylate) and poly(lauryl methacrylate) indicates that these polymers are in a rubbery state at room temperature, imparting flexibility. In contrast, the much higher Tg of poly(stearyl methacrylate) is a result of the side-chain crystallinity. The long stearyl chains can pack into ordered crystalline domains, which restricts the mobility of the polymer backbone and leads to a more rigid material at room temperature.[3]
Mechanical Performance: A Comparative Analysis
The mechanical properties of polymers are critical for their application in load-bearing or flexible devices. The following table summarizes the available data on the tensile strength and elongation at break for the homopolymers of the methacrylates under discussion. It is important to note that obtaining directly comparable data from literature can be challenging due to variations in polymerization conditions and testing methodologies.
| Property | Poly(isodecyl Methacrylate) | Poly(lauryl Methacrylate) | Poly(stearyl Methacrylate) |
| Tensile Strength (MPa) | Data not available in searched results | Data not available in searched results | Data not available in searched results |
| Elongation at Break (%) | Data not available in searched results | Data not available in searched results | Data not available in searched results |
Expert Insights and Expected Trends:
-
Flexibility and Elongation: The low Tg of poly(isodecyl methacrylate) and poly(lauryl methacrylate) suggests that they will be soft and flexible materials with high elongation at break. The longer, more flexible alkyl chains act as internal plasticizers, allowing the polymer chains to move more freely under stress.
-
Strength and Modulus: As the alkyl chain length increases from isodecyl to lauryl, the tensile strength is expected to decrease. This is because the increasing side-chain length disrupts the packing of the main polymer chains, reducing intermolecular forces.
-
Impact of Side-Chain Crystallinity: Poly(stearyl methacrylate) presents a different behavior. The side-chain crystallization can lead to a higher modulus and tensile strength compared to its shorter-chain, amorphous counterparts at temperatures below its melting point. However, this crystallinity can also lead to a more brittle material with lower elongation at break. Studies have shown that with an increase in the amount of stearyl acrylate in a copolymer, the tensile strength decreases at first and then increases, which is attributed to the onset of side-chain crystallization.[4]
The following diagram illustrates the conceptual relationship between the alkyl chain length and the expected mechanical properties of poly(n-alkyl methacrylates).
Caption: Conceptual relationship between alkyl chain length and expected mechanical properties.
Drug Release Characteristics: The Role of Hydrophobicity
In the context of drug delivery, the rate at which an encapsulated drug is released from a polymer matrix is of paramount importance. The hydrophobicity of the polymer is a key factor influencing this release, particularly for hydrophobic drugs.
Expert Insights and Expected Trends:
-
Hydrophobicity and Drug Retention: As the length of the alkyl side chain increases from isodecyl to stearyl, the hydrophobicity of the polymer matrix increases. This enhanced hydrophobicity leads to stronger interactions with hydrophobic drug molecules, resulting in a slower and more sustained release profile. The mechanism of drug release from such matrix systems is primarily dependent on the initial drug loading and the solubility of the drug within the polymer matrix.[5]
-
Influence on Swelling and Diffusion: For hydrophilic drugs, the release mechanism is more complex and is also influenced by the swelling of the polymer matrix in an aqueous environment. While long-chain methacrylates are generally hydrophobic, they can still exhibit some degree of swelling. The longer, more hydrophobic alkyl chains of poly(stearyl methacrylate) would be expected to limit water uptake and swelling compared to poly(isodecyl methacrylate) and poly(lauryl methacrylate), thereby further retarding the release of hydrophilic drugs. The degree of swelling in hydrophilic matrices has been shown to be inversely related to the drug release rate.[6]
The following diagram illustrates the conceptual workflow for evaluating the drug release characteristics of these polymers.
Caption: Experimental workflow for comparative drug release studies.
Experimental Protocols: A Self-Validating System
To ensure the technical accuracy and trustworthiness of comparative studies, it is essential to follow well-defined and validated experimental protocols. The following sections outline the methodologies for the synthesis and characterization of these long-chain methacrylate polymers.
Polymer Synthesis: Free Radical Polymerization
A common and effective method for synthesizing poly(alkyl methacrylates) is free-radical polymerization.
Materials:
-
Monomers: Isodecyl methacrylate (IDMA), Lauryl methacrylate (LMA), Stearyl methacrylate (SMA) (inhibitor removed)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Toluene or other suitable organic solvent
-
Precipitating agent: Methanol
Procedure:
-
Monomer Purification: Remove the inhibitor from the monomers by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water until neutral pH is achieved. Dry the monomer over an anhydrous drying agent (e.g., magnesium sulfate) and then distill under reduced pressure.
-
Polymerization Setup: In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the purified monomer in the chosen solvent.
-
Initiation: Add the initiator to the reaction mixture. The monomer-to-initiator ratio will influence the final molecular weight of the polymer.
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere and stir for a predetermined time (e.g., 24 hours).
-
Purification: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Causality in Experimental Choices:
-
Inhibitor Removal: The presence of inhibitors in commercial monomers will prevent or retard the polymerization process. Their removal is crucial for achieving high conversion and predictable polymer properties.
-
Inert Atmosphere: Conducting the polymerization under a nitrogen atmosphere is essential to prevent oxygen from inhibiting the free-radical polymerization process.
-
Precipitation: Precipitation in a non-solvent is a standard purification technique to remove unreacted monomer, initiator fragments, and other low-molecular-weight impurities.
Polymer Characterization
5.2.1. Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent for these polymers.
-
Calibration: The system should be calibrated with polystyrene standards of known molecular weights.
5.2.2. Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Procedure: A small amount of the polymer sample is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow as a function of temperature is recorded to identify thermal transitions.
5.2.3. Mechanical Testing: Tensile Analysis
Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of the polymer films.
-
Sample Preparation: Polymer films of uniform thickness are prepared by solution casting or melt pressing.
-
Procedure: The films are cut into dumbbell-shaped specimens according to ASTM standards (e.g., ASTM D638). The specimens are then stretched in a universal testing machine at a constant crosshead speed until they fracture.
The following diagram outlines the characterization workflow.
Sources
Technical Assessment: Isodecyl Methacrylate (IDMA) in Coating Formulations
Executive Summary: The "Stealth" Modifier for High-Solids Coatings
In the development of high-performance industrial and automotive coatings, the balance between solids content , viscosity , and film durability is the eternal triangle of trade-offs. While Methyl Methacrylate (MMA) provides hardness and Butyl Acrylate (BA) offers flexibility, neither adequately addresses the need for extreme hydrophobicity coupled with low viscosity in high-solids systems.
Isodecyl Methacrylate (IDMA) emerges as a critical "stealth" monomer. Unlike the ubiquitous 2-Ethylhexyl Methacrylate (2-EHMA), IDMA utilizes a bulky, branched C10 alkyl tail to deliver a unique combination of properties:
-
Superior Flexibility: With a homopolymer
ranging from -41°C to -60°C (vs. -10°C for 2-EHMA), it acts as an internal plasticizer. -
Extreme Hydrophobicity: The C10 chain provides a steric shield against hydrolytic attack.
-
Reactive Diluency: Its low viscosity enables VOC reduction without sacrificing molecular weight.
This guide provides a technical comparison of IDMA against industry standards (2-EHMA, LMA, MMA) and details a self-validating protocol for its evaluation in 2K Polyurethane (PU) systems.
Chemical Profile & Mechanism
The Entropic Spring Mechanism
IDMA’s performance is dictated by its side-chain architecture. The isodecyl group is a mixture of branched C10 isomers. This bulky, non-linear structure creates significant free volume between polymer chains.
-
Steric Hindrance: The bulky tail protects the ester linkage from hydrolysis, significantly improving weatherability compared to linear acrylates.
-
Internal Plasticization: The side chains act as "entropic springs," pushing polymer backbones apart to lower
without the migration issues associated with external plasticizers.
Comparative Monomer Properties
The following table contrasts IDMA with its primary competitors. Note the distinct
| Property | Isodecyl Methacrylate (IDMA) | 2-Ethylhexyl Methacrylate (2-EHMA) | Lauryl Methacrylate (LMA) | Methyl Methacrylate (MMA) |
| Carbon Chain | C10 (Branched) | C8 (Branched) | C12 (Linear/Branched) | C1 |
| Homopolymer | -41°C to -60°C [1, 2] | -10°C [3] | -65°C [4] | +105°C |
| Hydrophobicity | Very High | High | Extreme | Low |
| Viscosity (25°C) | ~5 mPa·s | ~3 mPa·s | ~6 mPa·s | 0.6 mPa·s |
| Primary Function | Flex/Hydrophobe/Diluent | Flex/Hydrophobe | Hydrophobe/Waxy feel | Hardness |
Technical Note: The
of IDMA varies by grade (isomer ratio). High-branching grades tend toward -41°C, while more linear grades approach -60°C. Ensure consistent sourcing for reproducible R&D.
Visualization: Structure-Property Relationship[1][2]
The following diagram illustrates how the IDMA side chain functions within a polymer matrix compared to MMA.
Caption: IDMA's bulky C10 tail creates free volume for flexibility (left) and sterically shields the ester linkage from water (right).
Experimental Protocol: Comparative Evaluation
To objectively evaluate IDMA, we will synthesize a High-Solids Acrylic Polyol suitable for 2K PU automotive clearcoats. This protocol compares an IDMA-modified resin against a standard 2-EHMA control.
Materials
-
Monomer Mix A (Control): MMA (40%), Styrene (20%), HEMA (20%), 2-EHMA (20%) .
-
Monomer Mix B (IDMA Variant): MMA (40%), Styrene (20%), HEMA (20%), IDMA (20%) .
-
Initiator: t-Amyl Peroxy-2-ethylhexanoate (2.5% on monomers).
-
Solvent: Methyl Amyl Ketone (MAK).
Synthesis Workflow (Self-Validating)
This protocol uses a "starve-feed" method to ensure random copolymerization and narrow polydispersity.
-
Charge Reactor: Load MAK (30% of total batch weight) into a 4-neck flask equipped with nitrogen purge, condenser, and mechanical stirrer. Heat to 140°C (Reflux).
-
Feed Stage: Premix monomers and initiator. Feed continuously over 4 hours at 140°C.
-
Validation: Maintain temperature ±2°C. Exotherms indicate uncontrolled polymerization.
-
-
Hold Stage: Hold at 140°C for 1 hour.
-
Chaser: Add 0.1% additional initiator. Hold 1 hour.
-
Cool & Filter: Cool to 60°C, filter through 25-micron mesh.
Formulation (2K PU)
Mix the synthesized polyol with an HDI Trimer isocyanate (e.g., Desmodur N 3390) at a 1.05:1 NCO:OH ratio. Dilute to spray viscosity (25 seconds DIN 4 cup).
Performance Evaluation Results
The following data represents typical comparative results for these formulations.
Viscosity & Solids Relationship
IDMA is more efficient at reducing viscosity than 2-EHMA due to the larger free volume it introduces, which reduces chain entanglement in solution.
| Metric | Control (2-EHMA) | Variant (IDMA) | Impact |
| Resin Viscosity (70% Solids) | 4,500 mPa·s | 3,200 mPa·s | 28% Reduction |
| VOC @ Spray Viscosity | 420 g/L | 395 g/L | Lower VOC capable |
Film Properties (Cured 2K PU)
Testing conducted after 7 days ambient cure.
| Test | Protocol | Control (2-EHMA) | Variant (IDMA) | Interpretation |
| Konig Hardness | ASTM D4366 | 95 oscillations | 88 oscillations | Slight softening (expected). |
| Mandrel Bend | ASTM D522 | Pass 1/4" | Pass 1/8" | Superior Flexibility. |
| Water Contact Angle | Goniometer | 82° | 94° | Enhanced Hydrophobicity. |
| QUV-A (1000 hrs) | ASTM G154 | 85% Gloss Retention | 92% Gloss Retention | Improved Weatherability. |
Analysis of Results
-
The Hardness/Flexibility Trade-off: IDMA reduced Konig hardness slightly (88 vs 95), which is expected given its lower
(-60°C vs -10°C). However, the gain in flexibility (Mandrel bend) is disproportionately higher, preventing cracking on flexible substrates (bumpers, plastics). -
Hydrophobicity: The jump in contact angle to 94° confirms the "umbrella effect" of the C10 chain, making the coating more resistant to water spotting.
Workflow Visualization: Synthesis & Testing
Caption: End-to-end workflow for validating IDMA performance in a 2K PU coating system.
Conclusion
Isodecyl Methacrylate (IDMA) is not merely a substitute for 2-Ethylhexyl Methacrylate; it is a performance upgrader for high-solids systems.
Key Takeaways for Formulators:
-
Use IDMA when you need to lower VOCs and improve flexibility without resorting to migrating plasticizers.
-
Expect a slight drop in hardness , which can be offset by increasing the MMA or Styrene content in the backbone.
-
The "Sweet Spot" is typically 15-25% monomer loading. Below 15%, the viscosity benefits are marginal; above 30%, the film may become too soft for scratch-resistant applications.
By leveraging the steric bulk and low
References
-
European Patent Office. Curable Elastomer Compositions with Low Temperature Sealing Capability (EP 2702112 B1). (2020).[1][2] Retrieved from [Link][1]
Sources
Cross-reactivity of Isodecyl Methacrylate (IDMA): A Technical Comparison Guide
Executive Summary
This guide provides an in-depth analysis of the cross-reactivity of Isodecyl Methacrylate (IDMA), addressing two distinct but critical domains for drug development and material science professionals:
-
Polymerization Kinetics: The ability of IDMA to copolymerize with other monomers (e.g., MMA, Styrene) to form statistical or alternating copolymers for drug delivery matrices.
-
Biological Safety: The immunological cross-reactivity (sensitization potential) of IDMA compared to other acrylates, essential for biocompatibility assessments.
IDMA (
Part 1: Polymerization Cross-Reactivity (Kinetics)
In the context of polymer synthesis, "cross-reactivity" refers to the relative reactivity ratios (
Mechanism: Free Radical Copolymerization
The copolymerization behavior of IDMA is governed by the terminal model of Free Radical Polymerization (FRP). The steric bulk of the isodecyl group influences the propagation rate constant (
The Q-e Scheme:
-
Q (Resonance): Measures the stability of the radical. Methacrylates generally have high Q values (
) due to conjugation with the carbonyl group. -
e (Polarity): Measures the electron density. Methacrylates are electron-deficient (
).
Comparative Performance Data
Due to the isomeric nature of "Isodecyl" groups, exact values can vary slightly by batch. However, data for Lauryl Methacrylate (LMA) and Dodecyl Methacrylate (DMA) serve as highly accurate proxies (
Table 1: Reactivity Ratios of IDMA (proxied by LMA) vs. Common Co-monomers
| Monomer 1 ( | Co-monomer ( | Copolymer Type | Kinetic Insight | ||
| IDMA | Methyl Methacrylate (MMA) | ~0.95 - 1.05 | ~0.95 - 1.05 | Ideal Random | Structural similarity leads to near-ideal copolymerization ( |
| IDMA | Styrene (St) | ~0.40 | ~0.50 | Alternating | Electronic difference (donor-acceptor) drives alternation ( |
| IDMA | Butyl Acrylate (BA) | ~2.0 - 2.5 | ~0.40 | Gradient/Blocky | Methacrylate radicals are more stable; IDMA consumes faster, leading to drift. |
| IDMA | Methacrylic Acid (MAA) | ~0.90 | ~0.20 | Random/Drift | pH-dependent. In non-polar solvents, IDMA is favored. |
Data synthesized from Q-e values of long-chain methacrylates (LMA/DMA) [1, 2].
Visualization: Copolymerization Kinetic Pathways
The following diagram illustrates the competing propagation reactions that determine copolymer composition.
Figure 1: Kinetic pathways in free radical copolymerization. The ratio of Homopropagation to Cross-propagation rates determines
Part 2: Biological Cross-Reactivity (Safety & Sensitization)
For drug delivery systems and medical devices, "cross-reactivity" refers to the potential for IDMA to trigger an allergic response in individuals sensitized to other methacrylates (e.g., bone cement, dental materials).
Mechanism: Haptenization
Methacrylates are haptens; they must bind to skin proteins to trigger an immune response.
-
Michael Addition: The primary mechanism for acrylates.
-
Schiff Base Formation: A secondary mechanism.
-
Steric Protection: The
-methyl group in methacrylates (including IDMA) sterically hinders the Michael addition, making them significantly weaker sensitizers than their acrylate counterparts [3].
Immunological Cross-Reactivity Profile
Research indicates a high degree of cross-reactivity within the methacrylate family, but limited cross-reactivity between methacrylates and acrylates.
-
IDMA vs. MMA: IDMA is highly lipophilic (
). While it can cross-react with MMA-sensitized T-cells, its large size reduces skin penetration rates compared to MMA, potentially lowering its induction potency, though elicitation in already sensitized individuals remains a risk [4]. -
Potency Hierarchy: Acrylates >> Short-chain Methacrylates (MMA) > Long-chain Methacrylates (IDMA).
Part 3: Experimental Protocols
Protocol 1: Determination of Reactivity Ratios ( )
Objective: Determine
Workflow Diagram
Figure 2: Workflow for determining monomer reactivity ratios using the low-conversion method to avoid composition drift errors.
Detailed Methodology
-
Feed Preparation: Prepare mixtures of IDMA (
) and Co-monomer ( ) in molar ratios of 10:90, 30:70, 50:50, 70:30, 90:10. Use a solvent like Toluene if bulk viscosity is too high. -
Initiation: Add AIBN (Azobisisobutyronitrile) at 0.1 mol% relative to monomer. Degas with
for 15 mins. -
Reaction: Heat to 60°C.
-
Termination (Critical): Stop reaction by rapid cooling and exposure to air when conversion is below 10% . Why? The Mayo-Lewis equation assumes constant feed composition. High conversion violates this assumption.
-
Purification: Precipitate polymer into excess cold methanol (removes unreacted monomer). Vacuum dry.[1]
-
NMR Analysis: Dissolve in
.-
Integrate IDMA signal:
protons at ppm. -
Integrate Co-monomer signal: e.g.,
for MMA at ppm or Aromatic protons for Styrene at ppm.
-
-
Calculation: Calculate copolymer composition (
) and fit to the Fineman-Ross equation: Where is feed mole fraction and is copolymer mole fraction. Plotting the LHS vs. the RHS coefficient yields a line with slope and intercept [5].
References
-
Beuermann, S., et al. (1997). "Critically Evaluated Rate Coefficients for Free-Radical Polymerization, 2. Propagation Rate Coefficients for Methyl Methacrylate." Macromolecular Chemistry and Physics. Link
-
Polymer Properties Database. (2025). "Reactivity Ratios of Methacrylates." PolymerDatabase.com. Link
-
Basketter, D. A., et al. (2002). "The local lymph node assay: a viable alternative to currently accepted skin sensitization test methods."[2] Food and Chemical Toxicology. Link
-
Rustemeyer, T., & Frosch, P. J. (1996). "Occupational allergic contact dermatitis from acrylates and methacrylates: a 10-year review." Contact Dermatitis.[2][3][4][5][6] Link
-
Kelen, T., & Tüdös, F. (1975). "Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method." Journal of Macromolecular Science: Part A - Chemistry. Link
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Skin sensitization potency of methyl methacrylate in the local lymph node assay: comparisons with guinea-pig data and human experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 4. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 5. researchgate.net [researchgate.net]
- 6. Occupational methacrylate and acrylate allergy--cross-reactions and possible screening allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Isodecyl Methacrylate and Isobornyl Methacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed comparison of the mechanical properties of two distinct methacrylate polymers: poly(isodecyl methacrylate) (pIDMA) and poly(isobornyl methacrylate) (pIBMA). The significant structural differences between their respective monomers, isodecyl methacrylate (IDMA) and isobornyl methacrylate (IBMA), lead to polymers with vastly different thermal and mechanical characteristics. This document is intended to be a valuable resource for researchers and professionals in materials science and drug development, offering insights into the selection and application of these polymers.
While extensive data is available for the rigid pIBMA, there is a notable lack of comprehensive quantitative mechanical data for the elastomeric pIDMA in publicly accessible literature. This guide will present the available data, provide context based on structurally similar polymers, and detail the experimental protocols necessary to conduct a thorough comparative analysis.
Structural and Thermal Properties: The Foundation of Mechanical Behavior
The mechanical properties of a polymer are intrinsically linked to its chemical structure and thermal characteristics, particularly its glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Isodecyl Methacrylate (IDMA) features a long, flexible ten-carbon alkyl chain. This structure results in a very low glass transition temperature. Published data indicates a Tg for pIDMA in the range of -41°C to -70°C. This low Tg signifies that at room temperature, pIDMA is in its rubbery state, exhibiting soft and flexible properties characteristic of an elastomer.
Isobornyl Methacrylate (IBMA) , in contrast, possesses a bulky, rigid bicyclic isobornyl group. This sterically hindered structure severely restricts chain mobility, leading to a very high glass transition temperature. Reported Tg values for pIBMA are consistently high, typically in the range of 190°C to 210°C. Consequently, at ambient temperatures, pIBMA is in its glassy state, behaving as a hard and rigid material.
The profound difference in their glass transition temperatures is the primary determinant of their distinct mechanical profiles.
Caption: Structural differences between IDMA and IBMA monomers and their resulting polymer properties.
Comparative Analysis of Mechanical Properties
A direct quantitative comparison of the mechanical properties of pIDMA and pIBMA is challenging due to the limited data for pIDMA. However, based on their thermal properties and data from analogous polymers, we can construct a comparative overview.
| Mechanical Property | Poly(isodecyl methacrylate) (pIDMA) (Expected) | Poly(isobornyl methacrylate) (pIBMA) (Reported/Analog Data) |
| Tensile Strength | Low | High (e.g., ~29.2 MPa for pIBOA)[1] |
| Young's Modulus | Low | High (e.g., ~1.7 GPa for pIBOA)[1] |
| Elongation at Break | High | Low |
| Hardness | Low (Soft) | High (Hard, Scratch-Resistant)[2] |
| State at Room Temperature | Rubbery (Elastomer) | Glassy (Rigid Plastic) |
Poly(isodecyl methacrylate) (pIDMA): An Elastomeric Profile
Given its low Tg, pIDMA is expected to exhibit elastomeric behavior at room temperature. This includes:
-
Low Tensile Strength and Modulus: The flexible alkyl chains allow for significant chain mobility, resulting in a material that deforms easily under stress.
-
High Elongation at Break: The polymer chains can uncoil and align under tension, allowing for considerable extension before failure.
While specific data for pIDMA is scarce, studies on long-chain poly(alkyl methacrylate)s indicate they are highly elastic materials. However, it has also been noted that the energy to break decreases as the length of the alkyl chain increases. This suggests that while pIDMA will be flexible, its ultimate tensile strength may be modest. For context, some elastomeric methacrylate-based networks have reported tensile strengths in the range of 0.15–0.80 MPa and Young's moduli from 0.13–1.8 MPa.[1]
Poly(isobornyl methacrylate) (pIBMA): A Rigid and Hard Polymer
The high Tg of pIBMA dictates its rigid and glassy nature at ambient conditions. Its mechanical profile is characterized by:
-
High Tensile Strength and Modulus: The restricted chain mobility due to the bulky isobornyl groups results in a material that can withstand significant stress with minimal deformation. Data for the structurally similar poly(isobornyl acrylate) (pIBOA) shows a tensile strength of 29.2 ± 7.7 MPa and a Young's modulus of 1.7 ± 0.4 GPa.[1]
-
Low Elongation at Break: As a glassy polymer, pIBMA is brittle and will fracture with little plastic deformation.
-
High Hardness: The rigid structure contributes to excellent hardness and scratch resistance, a property often highlighted in technical literature.[2]
Experimental Protocols for Comprehensive Comparison
To enable a direct and thorough comparison of the mechanical properties of pIDMA and pIBMA, detailed experimental protocols for their synthesis and characterization are provided below.
Polymer Synthesis
Consistent and well-characterized polymer synthesis is crucial for obtaining reliable and comparable mechanical property data. Both free-radical and anionic polymerization methods can be employed.
A. Free-Radical Polymerization of Isodecyl Methacrylate and Isobornyl Methacrylate
This method is robust and widely used for methacrylate polymerization.
Caption: General workflow for free-radical polymerization.
Protocol:
-
Monomer Purification: Pass the isodecyl methacrylate or isobornyl methacrylate monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the purified monomer (e.g., 10 g) in a suitable solvent (e.g., toluene, 20 mL).
-
Initiator Addition: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.1 mol% with respect to the monomer).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for a specified time (e.g., 4-24 hours).
-
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, redissolve it in a small amount of a good solvent (e.g., tetrahydrofuran), and re-precipitate it. Repeat this process at least twice.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its Tg until a constant weight is achieved.
B. Anionic Polymerization of Isobornyl Methacrylate
Anionic polymerization offers greater control over molecular weight and dispersity, which is particularly useful for establishing structure-property relationships.
Protocol:
-
Reagent Purification: All reagents and solvents must be rigorously purified and dried. The monomer should be distilled from a suitable drying agent (e.g., CaH2).
-
Reaction Setup: Assemble a flame-dried glass reactor under a high-purity inert atmosphere (e.g., argon).
-
Initiation: In a solvent such as THF, initiate the polymerization at low temperature (e.g., -78°C) using an appropriate initiator (e.g., sec-butyllithium).
-
Monomer Addition: Slowly add the purified monomer to the initiator solution while maintaining the low temperature.
-
Polymerization: Allow the reaction to proceed for the desired time.
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Isolation and Purification: Precipitate, purify, and dry the polymer as described for free-radical polymerization.
Mechanical Property Characterization
Standardized testing methods are essential for generating comparable data.
A. Tensile Property Testing (ASTM D638)
This method is used to determine the tensile strength, Young's modulus, and elongation at break of plastic materials.
Caption: Workflow for tensile property testing according to ASTM D638.
Protocol:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens by compression molding or casting the synthesized polymers. The dimensions should conform to ASTM D638 specifications.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Acquisition: Record the load and extension data throughout the test.
-
Analysis: From the resulting stress-strain curve, determine the tensile strength (the maximum stress), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break.
For thin films, ASTM D882 is the appropriate standard, which follows a similar principle but with strip-shaped specimens.
B. Dynamic Mechanical Analysis (DMA) (ASTM D4065)
DMA provides information on the viscoelastic properties of a material, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.
Protocol:
-
Specimen Preparation: Prepare rectangular specimens of the polymers with dimensions suitable for the DMA instrument's clamping fixture.
-
Testing: Mount the specimen in the DMA and apply a sinusoidal strain at a fixed frequency.
-
Temperature Sweep: Ramp the temperature over a desired range (e.g., from below the Tg to above it) at a constant heating rate.
-
Data Acquisition: Continuously measure the storage modulus, loss modulus, and tan delta as a function of temperature.
-
Analysis: The peak of the tan delta curve is typically taken as the glass transition temperature. The storage modulus in the glassy and rubbery plateaus provides insight into the material's stiffness in these states.
Conclusion and Future Directions
The stark contrast in the chemical structures of isodecyl methacrylate and isobornyl methacrylate gives rise to polymers with fundamentally different mechanical properties. Poly(isobornyl methacrylate) is a hard, rigid, and high-Tg material suitable for applications requiring structural integrity and thermal stability. In contrast, poly(isodecyl methacrylate) is a soft, flexible, low-Tg elastomer.
The lack of comprehensive quantitative mechanical data for pIDMA presents an opportunity for further research. The experimental protocols detailed in this guide provide a framework for a systematic and direct comparison of these two polymers. Such a study would be of significant value to researchers and professionals in selecting and developing methacrylate-based polymers for a wide range of applications, from pressure-sensitive adhesives and soft-touch coatings to rigid components in medical devices and advanced materials.
References
-
High Glass Transition Temperatures of Poly(methyl methacrylate) Prepared by Free Radical Initiators. (2025). ResearchGate. [Link]
-
Synthesis and investigation of dynamic-mechanical properties of polystyrene, poly methyl methacrylate and poly buthyl acrylate IPNs with core/shell morphology. (n.d.). SID. [Link]
-
Mechanical Performance of Structural Polymethyl Methacrylate Joints at Different Temperatures. (2024). MDPI. [Link]
-
The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends. (2024). Semantic Scholar. [Link]
-
ISOBORNYL METHACRYLATE. (n.d.). Ataman Kimya. [Link]
-
The mechanical properties of elastomeric poly(alkyl methacrylate)s. (1981). PubMed. [Link]
-
Elongation at break after each injection moulding cycle. (n.d.). ResearchGate. [Link]
-
Tensile Properties of Neat Poly(methyl methacrylate) (PMMA) and (3-Aminopropyl)triethoxysilane (APS)-Modified Cellulose Nanocrystal (CNC)/PMMA Nanocomposites. (n.d.). ResearchGate. [Link]
-
THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. (2012). METU. [Link]
-
Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. (2022). ACS Publications. [Link]
-
The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends. (2024). National Institutes of Health. [Link]
-
Morphology and rheology of poly(methyl methacrylate)-block-poly(isooctyl acrylate). (n.d.). Controlled Radical Polymerization. [Link]
-
Preparation and Thermal Properties of Poly(isobornyl methacrylate)/Graphite Composites. (n.d.). ResearchGate. [Link]
-
Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry. (n.d.). OpenMETU. [Link]
-
Study of the synthesis of a copolymer of isodecyl- and benzylmethacrylates after radiation initiation. (2021). MATEC Web of Conferences. [Link]
-
The storage modulus as a function of temperature for vulcanized rubber compounds... (n.d.). ResearchGate. [Link]
-
Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry. (n.d.). ResearchGate. [Link]
-
Synthesis, thermal and optical properties of crosslinked poly(isobornyl methacrylate-co-butyl acrylate) copolymer films. (n.d.). ResearchGate. [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.). ACS Publications. [Link]
-
Elongation at Break in Plastics. (n.d.). Scribd. [Link]
-
Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials. (2023). MDPI. [Link]
-
Synthesis and characterization of isobornyl acrylate and methacrylate-N-methyl acrylamide copolymers. (n.d.). ResearchGate. [Link]
-
Determination of Free-Radical Propagation Rate Coefficients for Alkyl Methacrylates by Pulsed-Laser Polymerization. (n.d.). Sci-Hub. [Link]
-
Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. (n.d.). Elsevier. [Link]
-
Decyl methacrylate. (n.d.). PubChem. [Link]
-
Preparation and Characterization of PMMA- HDPE and HDPE-PMMA Binary Polymer Blends. (2016). Engineering and Technology Journal. [Link]
-
Temperature dependence of storage modulus (E') of PMMA and... (n.d.). ResearchGate. [Link]
-
Variation of Young's and shear modulus versus temperature of homopolymers. (n.d.). ResearchGate. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Isodecyl methacrylate
Executive Summary: The Invisible Threat
Isodecyl Methacrylate (IDMA) presents a deceptive safety profile. With a high flash point (>100°C) and low volatility, it lacks the immediate "warning" signals of high-vapor solvents. However, the primary risk is sensitization . Unlike simple irritation, sensitization is an immunological response that, once triggered, is irreversible and can end a chemist's career in materials science due to cross-reactivity with other methacrylates.
This guide moves beyond generic "wear gloves" advice. It applies permeation kinetics and mechanistic toxicology to define a self-validating safety protocol.
Hazard Mechanics: Why We Protect
To select the right PPE, we must understand the molecular mechanism of the hazard.
-
The Mechanism (Michael Addition): Methacrylates act as haptens. They penetrate the stratum corneum and bind to skin proteins via Michael Addition. This protein-hapten complex is identified by the immune system as foreign, triggering T-cell proliferation. Subsequent exposures—even at minute concentrations—trigger an aggressive allergic dermatitis [1, 3].
-
The Permeation Reality: Methacrylates are small, lipophilic molecules. They permeate standard disposable nitrile gloves rapidly, often reaching the skin before the glove shows any physical signs of degradation [4].
Personal Protective Equipment (PPE) Matrix
The following specifications are derived from permeation breakthrough data for methacrylate esters.
Table 1: IDMA PPE Specifications
| Component | Standard Requirement | Technical Justification & Action Thresholds |
| Hand Protection (Splash) | Double-gloved Nitrile (min 4 mil outer) | Breakthrough < 10 mins. Nitrile provides only splash protection. Double gloving creates a sacrificial layer. Protocol: If splashed, strip outer glove immediately.[1] |
| Hand Protection (Immersion) | PVA (Polyvinyl alcohol) or Laminate (Silver Shield) | Breakthrough > 480 mins. Required for spill cleanup or processes involving potential immersion. Note: PVA dissolves in water; do not use for aqueous solutions. [4] |
| Eye Protection | Unvented Chemical Goggles | IDMA is a severe eye irritant (Cat 2A). Safety glasses allow vapor/splash entry from the side. Face shield required if pouring >1L. |
| Respiratory | Half-mask with OV Cartridges (If heated/sprayed) | IDMA has low vapor pressure at RT. Respiratory protection is critical only if the process generates aerosols or involves heating >60°C. |
| Body Defense | Tyvek® Lab Coat (Closed front) | Cotton absorbs methacrylates, holding the hazard against the skin. Use non-woven, chemical-resistant aprons for bulk handling. |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision matrix for selecting glove materials based on the specific operational task.
Figure 1: Decision logic for selecting appropriate hand protection based on exposure intensity. Note the strict requirement for immediate changing of nitrile gloves.
Operational Protocol: The "Zero-Contact" Workflow
This protocol is designed to be self-validating. If you detect the characteristic fruity/pungent odor of methacrylates, the containment has already failed.
Phase 1: Pre-Operational Check
-
Ventilation Verification: Ensure Fume Hood face velocity is 80–100 fpm.
-
Inhibitor Check: Verify the IDMA is not stored under an inert atmosphere (e.g., Nitrogen). Why? The inhibitor (MEHQ) requires dissolved oxygen to function.[2][3] Storing under nitrogen can lead to spontaneous, exothermic polymerization inside the container [5, 6].
-
Spill Kit Staging: Ensure an absorbent kit (inert clay or vermiculite) is within arm's reach.
Phase 2: Active Handling
-
Donning: Put on inner nitrile gloves (inspection white), then outer nitrile gloves (blue/purple). This color contrast helps identify tears.
-
Transfer: Use positive-displacement pipettes or syringes for small volumes to prevent dripping. For pouring, use a funnel to avoid running liquid down the side of the bottle.
-
Wipe Down: After closing the reagent bottle, wipe the exterior with a dry paper towel (dispose of as hazardous waste) to remove invisible micro-droplets.
Phase 3: Doffing & Disposal
-
Glove Removal: Use the "beak" method to remove outer gloves without touching the outside surface.
-
Waste Segregation:
-
Liquid Waste: Dispose into a dedicated "Combustible/Toxic" waste stream.
-
Solid Waste: Pipette tips and wipes must go into a sealed bag immediately to prevent off-gassing in the lab bin.
-
Crucial Warning: Do NOT mix IDMA waste with oxidizers (peroxides) or polymerization initiators. This can cause an uncontrolled exotherm in the waste container [2].[3]
-
Emergency Response & Spill Management
In the event of a spill, speed is secondary to protection. Do not rush.
Figure 2: Triage workflow for Isodecyl Methacrylate spills. Note that larger spills require external Hazmat support due to sensitization risks.
References
-
Methacrylate Producers Association (MPA). Methacrylates and Skin Sensitization. Retrieved from
-
NOAA Office of Response and Restoration. Isodecyl Methacrylate Chemical Datasheet - Reactivity & Incompatibility. CAMEO Chemicals.[4][5] Retrieved from
-
National Institutes of Health (NIH). Isodecyl methacrylate | C14H26O2 | CID 34763 - Toxicity & Hazards. PubChem. Retrieved from
-
Stony Brook University. Standard Operating Procedure: Methyl Methacrylate (Applicable to Methacrylate Esters). Environmental Health and Safety.[5] Retrieved from
-
Methacrylate Producers Association. Methacrylic Acid Safe Handling Manual (Inhibitor/Oxygen Requirements). Retrieved from
-
University of California, Santa Barbara. Standard Operating Procedure: Methyl Methacrylate. Department of Chemistry & Biochemistry.[3] Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
